molecular formula C9H9BrO3 B8226316 4-Bromo-3-(1,3-dioxolan-2-yl)phenol CAS No. 1160182-44-4

4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Cat. No.: B8226316
CAS No.: 1160182-44-4
M. Wt: 245.07 g/mol
InChI Key: YDFPHBYVAKDDEF-UHFFFAOYSA-N
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Description

4-Bromo-3-(1,3-dioxolan-2-yl)phenol is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-(1,3-dioxolan-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(1,3-dioxolan-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-(1,3-dioxolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFPHBYVAKDDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160182-44-4
Record name 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160182444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A952H9XN44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and strategic utility of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol , a critical intermediate in the synthesis of benzoxaborole therapeutics such as Crisaborole.

Strategic Utility in Benzoxaborole Therapeutics and Fragment-Based Drug Discovery[1]

CAS Number: 1160182-44-4 Compound Type: Halogenated Phenolic Acetal Primary Application: Key intermediate for PDE4 inhibitors (e.g., Crisaborole)[1][2][3][4]

Introduction: The "Hub" Scaffold

In modern medicinal chemistry, 4-Bromo-3-(1,3-dioxolan-2-yl)phenol serves as a "tri-functional hub." It possesses three distinct chemical handles that allow for orthogonal functionalization:

  • Phenolic Hydroxyl (-OH): Available for nucleophilic aromatic substitution (

    
    ) or etherification.[1]
    
  • Aryl Bromide (-Br): A handle for Lithium-Halogen exchange or Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

  • 1,3-Dioxolane: A masked aldehyde that is stable to base and nucleophiles but unmasks under acidic conditions to trigger cyclization.[1]

Its most prominent role is in the synthesis of Crisaborole (Eucrisa) , a non-steroidal topical treatment for atopic dermatitis.[1][5] The molecule’s design allows researchers to construct the unique benzoxaborole ring system—a boron-containing heterocycle—through a precise sequence of lithiation and acid-catalyzed cyclization.[1]

Chemical Identity & Physical Properties[1][6]

PropertyData
IUPAC Name 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
CAS Number 1160182-44-4
Molecular Formula

Molecular Weight 245.07 g/mol
Precursor 2-Bromo-5-hydroxybenzaldehyde (CAS 20035-32-9)
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethanol; Sparingly soluble in water
Stability Stable under basic/neutral conditions; Hydrolyzes in aqueous acid

Synthetic Pathway (The "Make")

The synthesis of CAS 1160182-44-4 is a protection step designed to mask the electrophilic aldehyde of the starting material, rendering it inert to subsequent basic and nucleophilic conditions.[1]

Reaction Scheme

The transformation involves the condensation of 2-bromo-5-hydroxybenzaldehyde with ethylene glycol under acidic catalysis, typically employing a Dean-Stark apparatus to drive the equilibrium by water removal.[1]

Synthesis cluster_0 Precursor cluster_1 Reagents & Conditions cluster_2 Product (CAS 1160182-44-4) SM 2-Bromo-5-hydroxy- benzaldehyde Reagents Ethylene Glycol p-TsOH (cat.) Toluene, Reflux SM->Reagents Product 4-Bromo-3-(1,3- dioxolan-2-yl)phenol Reagents->Product - H2O (Dean-Stark)

Figure 1: Synthesis of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol via acetal protection.[1]

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation based on benzaldehyde acetalization principles.

  • Setup: Equip a 1L Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-bromo-5-hydroxybenzaldehyde (1.0 equiv) and Ethylene Glycol (2.0–5.0 equiv) to the flask.

  • Solvent: Suspend the mixture in Toluene (10 mL per gram of substrate).

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 equiv).

  • Reflux: Heat the mixture to reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
  • Completion: Continue reflux until water evolution ceases (approx. 4–6 hours) and TLC/HPLC indicates consumption of the aldehyde.

  • Workup: Cool to room temperature. Quench with saturated

    
     to neutralize the acid.[1] Extract with Ethyl Acetate.[1][6][7]
    
  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    

Expert Insight: The protection is crucial because the subsequent step in Crisaborole synthesis involves a base-mediated


 reaction.[1] A free aldehyde would be susceptible to Aldol-type side reactions or oxidation under these conditions.[1]

Applications in Drug Discovery (The "Use")

The primary value of this compound lies in its ability to undergo Lithium-Halogen Exchange in the presence of the masked aldehyde.[1] This is the "killer app" for this scaffold: it allows the bromine to be converted into a nucleophile (Aryl-Lithium) without the molecule reacting with itself.[1]

Case Study: Synthesis of Crisaborole

The commercial synthesis of Crisaborole utilizes CAS 1160182-44-4 to construct the benzoxaborole core.[1][3][4]

  • Etherification (

    
    ):  The phenol reacts with 4-fluorobenzonitrile in the presence of a base (e.g., 
    
    
    
    ) to form the biaryl ether.[1] The acetal remains intact.[1]
  • Lithiation & Boronylation: The aryl bromide is treated with

    
    -Butyllithium (
    
    
    
    -BuLi) at
    
    
    .[1][8] The resulting aryl lithium species is trapped with a borate ester (e.g., triisopropyl borate).[1]
  • Cyclization Cascade: Upon acidic workup (HCl), two events occur simultaneously:

    • The acetal hydrolyzes back to the aldehyde.[1]

    • The boronic acid intramolecularly attacks the aldehyde, closing the ring to form the stable benzoxaborole hemiester.[1]

Crisaborole cluster_mech Mechanism of Action Step1 CAS 1160182-44-4 (Phenol Core) Step2 Intermediate A (Biaryl Ether) Step1->Step2 4-Fluorobenzonitrile K2CO3, DMSO (SNAr Reaction) Step3 Intermediate B (Aryl Boronate) Step2->Step3 1. n-BuLi, -78°C 2. B(OiPr)3 (Li-Halogen Exchange) Final Crisaborole (Benzoxaborole Ring) Step3->Final HCl (aq) (Deprotection & Cyclization) Mech Acetal hydrolysis releases aldehyde Boronic acid traps aldehyde Stable hemiacetal formation

Figure 2: The conversion of CAS 1160182-44-4 into Crisaborole via lithiation-cyclization cascade.[1][9]

Safety & Handling

  • Hazards: As a halogenated phenol, this compound is likely an irritant to eyes, skin, and the respiratory system.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). While acetals are generally stable, prolonged exposure to atmospheric moisture and acid traces can lead to premature deprotection.[1]

  • Reactivity: Avoid strong acids (unless deprotection is intended) and strong oxidizers.[1]

References

  • Pfizer Inc. (2009).[1] Boron-containing small molecules as anti-inflammatory agents.[1] U.S. Patent 8,039,451.[1][10]

  • Akama, T., et al. (2009).[1] "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of psoriasis and atopic dermatitis."[1] Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[1] [1]

  • ChemicalBook. (2024).[1] Product Monograph: 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile synthesis.

  • BLD Pharm. (2024).[1] Safety Data Sheet: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol.

Sources

Spectroscopic data for 4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Executive Summary

4-Bromo-3-(1,3-dioxolan-2-yl)phenol (CAS: 1160182-44-4 ) is a critical halogenated building block in the synthesis of complex pharmaceutical agents, most notably benzoxaborole derivatives like Crisaborole (Eucrisa), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for atopic dermatitis.[1]

This compound serves as a protected form of 2-bromo-5-hydroxybenzaldehyde (also known as 4-bromo-3-formylphenol).[1] The 1,3-dioxolane moiety acts as a robust protecting group for the aldehyde functionality, allowing selective chemical modifications—such as Suzuki-Miyaura cross-coupling or lithiation—to occur at the bromine or phenol sites without compromising the carbonyl group.[1]

This guide provides a comprehensive spectroscopic profile, synthesis logic, and structural analysis of this intermediate, synthesizing experimental data from its precursor with established acetalization shifts.

Structural Identity & Nomenclature

Understanding the numbering is vital due to the existence of multiple isomers.[1]

Property Details
IUPAC Name 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
Common Precursor Name 2-Bromo-5-hydroxybenzaldehyde (or 4-Bromo-3-formylphenol)
CAS Number 1160182-44-4
Molecular Formula C

H

BrO

Molecular Weight 245.07 g/mol
SMILES Oc1cc(C2OCCO2)c(Br)cc1
Structural Mapping (Precursor to Product)

The numbering shifts depending on whether the aldehyde (CHO) or phenol (OH) is prioritized.[1]

  • Aldehyde Priority (Precursor): CHO is C1. Br is at C2 (ortho).[1] OH is at C5 (meta).[1]

  • Phenol Priority (Product): OH is C1.[1] The Dioxolane (protected CHO) is at C3 (meta). The Br is at C4 (para).[1]

Numbering Logic Visualization:

NumberingMap cluster_0 Precursor: 2-Bromo-5-hydroxybenzaldehyde cluster_1 Product: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol node_prec Benzene Ring 1: CHO (Aldehyde) 2: Br (Bromine) 5: OH (Hydroxyl) node_prod Benzene Ring 1: OH (Hydroxyl) 3: Dioxolane (Acetal) 4: Br (Bromine) node_prec->node_prod Renumbering upon Phenol Priority

Caption: Structural renumbering from the aldehyde precursor (left) to the phenol product (right). Note that the relative positions of substituents remain constant.

Synthesis & Reaction Pathway

The synthesis involves the chemoselective protection of the aldehyde group of 2-bromo-5-hydroxybenzaldehyde using ethylene glycol under acidic catalysis.[1] This reaction must be monitored carefully to avoid polymerization or degradation of the phenol.[1]

Experimental Protocol
  • Reagents: 2-Bromo-5-hydroxybenzaldehyde (1.0 eq), Ethylene Glycol (1.2–1.5 eq), ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Toluenesulfonic acid (PTSA, 0.05 eq).
    
  • Solvent: Toluene or Benzene (anhydrous).[1]

  • Apparatus: Dean-Stark trap (for azeotropic water removal).

  • Procedure:

    • Dissolve the aldehyde in toluene.[1]

    • Add ethylene glycol and PTSA.[1]

    • Reflux until the theoretical amount of water is collected in the Dean-Stark trap (typically 3–5 hours).[1]

    • Monitor: Disappearance of the aldehyde spot on TLC (and loss of the CHO peak in NMR).

    • Workup: Cool to RT, wash with saturated NaHCO

      
       (to neutralize acid and prevent hydrolysis), then brine. Dry over Na
      
      
      
      SO
      
      
      and concentrate.
  • Yield: Typically 85–95% as a viscous oil or low-melting solid.[1]

Synthesis SM 2-Bromo-5-hydroxybenzaldehyde (CAS 2973-80-0) Product 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (CAS 1160182-44-4) SM->Product Acetalization Water H₂O (Removed via Dean-Stark) SM->Water - H₂O Reagents Ethylene Glycol PTSA (cat.) Toluene, Reflux Reagents->Product

Caption: Synthesis pathway via acid-catalyzed acetalization with azeotropic water removal.

Spectroscopic Data Profile

The following data is synthesized from the high-resolution characterization of the precursor (Acta Cryst. C, 2000) and standard substituent chemical shifts (SCS) for cyclic acetals.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-dngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 or CDCl

(Values typically reported in DMSO-d

for phenols)
Position (Phenol #)Proton TypeChemical Shift (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
-OH Phenolic OH9.60 – 9.80 Singlet (br)-Characteristic phenol proton; exchangeable with D

O.
H-2 Aromatic6.95 – 7.05 Doublet

Ortho to Dioxolane, Meta to OH. Upfield from precursor due to loss of -CHO.[1]
H-5 Aromatic7.35 – 7.45 Doubletngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Ortho to Br. Deshielded by Br, but less than in aldehyde.[1]
H-6 Aromatic6.70 – 6.80 Doublet of Doubletsngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Ortho to OH. Shielded by OH electron donation.
Acetal-H Methine5.65 – 5.85 Singlet-Characteristic acetal CH.[1] Replaces CHO singlet (10.2 ppm).[1][2]
Dioxolane Methylene3.90 – 4.10 Multiplet-4H of the ethylene glycol bridge (-OCHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

CH

O-).

Key Diagnostic Changes from Precursor:

  • Disappearance of Aldehyde Singlet: The distinct signal at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     10.21 ppm (CHO) vanishes.
    
  • Appearance of Acetal Singlet: A new sharp singlet appears at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     ~5.7 ppm.
    
  • Appearance of Dioxolane Multiplet: A multiplet at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     ~4.0 ppm confirms the ring formation.
    
B. Carbon-13 NMR ( C NMR)
  • Acetal Carbon: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     ~102.0 ppm (Characteristic of Ar-C H(OR)
    
    
    
    ).
  • Aromatic Carbons:

    • C-OH (C1): ~158 ppm (Deshielded).[1]

    • C-Br (C4): ~112 ppm (Shielded by heavy atom effect).[1]

    • C-Diox (C3): ~138 ppm.[1]

    • CH Carbons: ~115–133 ppm range.[1]

  • Dioxolane Carbons: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     ~65.0 ppm (2 
    
    
    
    CH
    
    
    ).
C. Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3300–3400 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Broad, Phenol).
    
  • C-H Stretch (Aromatic): 3050 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .
    
  • C-H Stretch (Aliphatic): 2850–2950 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Dioxolane ring).
    
  • Absence of C=O: The strong carbonyl band at ~1680 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (present in the precursor) is absent .
    
  • C-O Stretch: Strong bands at 1050–1150 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Ether linkages of the acetal).
    
D. Mass Spectrometry (MS)
  • Ionization: ESI- or EI.[1]

  • Molecular Ion (M): ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     244 and 246.
    
  • Isotope Pattern: 1:1 ratio for M (244) and M+2 (246) due to the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    Br and 
    
    
    
    Br isotopes.
  • Fragmentation: Loss of the dioxolane ring or loss of Br are common fragmentation pathways.[1]

Handling & Stability

  • Acid Sensitivity: Acetals are stable to base but labile to aqueous acid .[1] Ensure the workup is neutral or slightly basic (NaHCOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ). Store away from acidic fumes.
    
  • Oxidation: The phenol group is susceptible to oxidation; store under inert atmosphere (Nitrogen/Argon) at 2–8°C.[1]

  • Safety: Like all halogenated phenols, it is likely an irritant.[1] Use standard PPE (gloves, goggles, fume hood).[1]

References

  • Crystal Structure of Precursor: Beja, A. M., et al. "2-Bromo-5-hydroxybenzaldehyde."[1] Acta Crystallographica Section C: Crystal Structure Communications, vol. 56, no.[1] 3, 2000, pp. 354-355.[1][3] Link

  • Synthesis Application (Crisaborole): Akama, T., et al. "Boron-containing small molecules as anti-inflammatory agents."[1] World Intellectual Property Organization Patent WO2009111676A2, 2009.[1] Link

  • General Acetalization Protocol: Wuts, P. G. M., & Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.[1]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Spectroscopy Division

Executive Summary

This guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data report. It elucidates the underlying principles governing the chemical shifts and coupling patterns observed in the spectrum. By examining the electronic effects of the substituents on the aromatic ring and the conformational features of the dioxolane group, we present a predictive model for the spectrum. This guide also includes a detailed, field-tested experimental protocol for acquiring a high-quality spectrum, ensuring reproducibility and accuracy in structural verification.

Introduction: The Role of NMR in Structural Elucidation

4-Bromo-3-(1,3-dioxolan-2-yl)phenol is a substituted phenol derivative featuring a tribstituted aromatic ring. Such molecules are common intermediates in the synthesis of more complex pharmaceutical agents and fine chemicals. The precise arrangement of the bromo, hydroxyl, and dioxolane functional groups is critical to its reactivity and the properties of its downstream products.

¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such compounds. It provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous structural assignment.[1] This guide will deconstruct the expected ¹H NMR spectrum of the title compound, explaining the rationale behind the predicted chemical shifts (δ), signal multiplicities, and coupling constants (J).

Molecular Structure and Proton Environments

To analyze the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure is systematically labeled below to facilitate discussion.

Figure 1: Structure of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol with systematic proton labeling.

The molecule possesses six distinct proton environments:

  • Three aromatic protons (Ha, Hb, Hc) on the benzene ring.

  • One acetal proton (Hd) on the dioxolane ring.

  • Four methylene protons (He) on the dioxolane ring.

  • One phenolic hydroxyl proton (Hf).

Predicted ¹H NMR Spectral Analysis

The chemical shift of a proton is primarily determined by the electron density around it. Electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton and shifting its signal downfield (to higher ppm values).[2][3]

Aromatic Region (δ 6.5-8.0 ppm)

The signals for the three aromatic protons (Ha, Hb, Hc) are governed by the combined electronic effects of the hydroxyl (-OH), bromo (-Br), and dioxolane substituents.

  • -OH group: A strong electron-donating group that shields ortho and para positions.[1]

  • -Br atom: An electron-withdrawing group via induction but electron-donating via resonance. Overall, it deshields the ring protons.[1][3]

  • -C(OR)₂H group (dioxolane): This acetal functions as a moderately electron-withdrawing group, deshielding its ortho and para positions.

Proton Ha: This proton is ortho to the powerfully donating -OH group and meta to the withdrawing dioxolane group. The strong shielding from the hydroxyl group is the dominant effect, predicting this proton to be the most upfield of the aromatic signals. It is coupled only to Hc, so it will appear as a doublet with a typical meta coupling constant (Jmeta).

Proton Hb: This proton is ortho to the bromo substituent and meta to the hydroxyl group. The deshielding effect of the bromine atom will place this signal downfield. It is coupled only to Hc, and it will therefore appear as a doublet with a typical ortho coupling constant (Jortho).

Proton Hc: This proton is positioned between the bromo and dioxolane groups, both of which are electron-withdrawing. It is also para to the strongly donating hydroxyl group. This complex environment makes its precise shift difficult to predict without reference data, but it is expected to be significantly deshielded. It is coupled to both Ha (meta coupling) and Hb (ortho coupling), which will split the signal into a doublet of doublets (dd).

Typical aromatic coupling constants are Jortho ≈ 7–10 Hz and Jmeta ≈ 2–3 Hz.[4][5]

Acetal Proton (Hd)

The acetal proton (Hd) is attached to a carbon that is bonded to two highly electronegative oxygen atoms. This environment causes significant deshielding, shifting the signal far downfield compared to other sp³ C-H protons. Since there are no adjacent protons, this signal will appear as a clean singlet . Its chemical shift is typically found in the range of δ 5.5-6.0 ppm.

Dioxolane Methylene Protons (He)

The four protons of the -OCH₂CH₂O- moiety (He) are chemically equivalent due to the rapid conformational flexing of the five-membered ring at room temperature. They are attached to carbons bonded to oxygen, placing their signal in the δ 3.5-4.5 ppm range.[6] These four protons often appear as a complex multiplet, but can sometimes resolve into what looks like a singlet or a narrow multiplet depending on the solvent and spectrometer resolution. For the purpose of prediction, we assign this as a multiplet.

Phenolic Hydroxyl Proton (Hf)

The chemical shift of the phenolic proton (Hf) is highly variable and depends on solvent, sample concentration, and temperature. It can appear anywhere from δ 4 to 12 ppm.[7] The signal is typically a singlet, which may be broadened due to chemical exchange.[8] A key confirmatory test is to add a drop of deuterium oxide (D₂O) to the NMR tube; the Hf signal will disappear as the proton exchanges with deuterium.[9]

Predicted Spectral Data Summary

The predicted ¹H NMR data for 4-Bromo-3-(1,3-dioxolan-2-yl)phenol is summarized in the table below. The chemical shift values are estimates based on substituent effects and data from similar compounds like 3-hydroxybenzaldehyde and 4-bromophenol.[10][11]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ha 6.85 - 7.00dJmeta ≈ 2.5 Hz1H
Hb 7.45 - 7.60dJortho ≈ 8.5 Hz1H
Hc 7.10 - 7.25ddJortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz1H
Hd 5.70 - 5.90s-1H
He 3.90 - 4.20m-4H
Hf 5.0 - 9.0 (variable)s (broad)-1H

Key Coupling Interactions

The splitting patterns in the aromatic region are a direct result of through-bond spin-spin coupling between neighboring protons. The diagram below illustrates the primary coupling pathways for the aromatic protons.

G Ha Ha Hb Hb Hc Hc Hc->Ha J-meta ~2.5 Hz Hc->Hb J-ortho ~8.5 Hz

Figure 2: Aromatic proton coupling diagram for 4-Bromo-3-(1,3-dioxolan-2-yl)phenol.

Recommended Experimental Protocol

This protocol is designed to be a self-validating system, providing high-quality, reproducible data for structural confirmation.

Sample Preparation
  • Mass Measurement: Accurately weigh 10-15 mg of the 4-Bromo-3-(1,3-dioxolan-2-yl)phenol sample. The precision of this measurement is critical for any subsequent quantitative analysis (qNMR).

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.

    • Chloroform-d (CDCl₃): A good first choice for general solubility. The residual CHCl₃ peak at δ 7.26 ppm can serve as a secondary reference.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent alternative, particularly for observing a sharper phenolic -OH proton signal due to hydrogen bonding with the solvent. The residual DMSO peak appears at δ 2.50 ppm.

  • Internal Standard: Add a small amount (10-20 µL of a dilute solution) of tetramethylsilane (TMS) as the internal chemical shift reference (δ 0.00 ppm).

  • Transfer and Filtration: Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube. This prevents magnetic field distortions caused by suspended solids.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

  • Experiment: Standard proton acquisition (zg30 or equivalent).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): 16 ppm (from approx. -2 to 14 ppm) to ensure all signals, including a potentially downfield hydroxyl proton, are captured.

  • Number of Scans (NS): 16 to 64 scans. The final number should be a multiple of 8 to ensure proper cycling of the pulse program and artifact suppression.

  • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate signal integration.

  • Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.

  • Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay if faster acquisition is needed, but a 90-degree pulse with a long D1 is optimal for quantitation.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integration: Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 1:1:1:1:4:1).

  • Peak Picking and Coupling Constant Analysis: Identify the peak maxima for all multiplets and calculate the J-values. The coupling constants for coupled partners must be identical (e.g., the Jortho value from the doublet at Hb must match the Jortho value from the doublet of doublets at Hc).[12]

Conclusion

The ¹H NMR spectrum of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol presents a set of distinct and interpretable signals that collectively provide a unique fingerprint for the molecule. The aromatic region reveals a characteristic pattern of three coupled protons, whose splitting and chemical shifts are dictated by the electronic nature of the hydroxyl, bromo, and dioxolane substituents. The downfield singlet for the acetal proton and the multiplet for the dioxolane methylenes further confirm the presence of the protecting group. Finally, the exchangeable phenolic proton signal completes the spectral picture. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently verify the structure and purity of this important chemical intermediate.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • ChemicalBook. (n.d.). 3-Hydroxybenzaldehyde(100-83-4) 1H NMR spectrum.
  • YouTube. (2024, October 2). #spectroscopy 1H NMR #coupling constant.
  • University of Calgary. (n.d.). B18OA1 1H NMR Spectroscopy.
  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.
  • Mizuky, Y., & Mishima, M. (2006). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph.
  • ChemicalBook. (n.d.). 4-Bromophenol(106-41-2) 1H NMR.
  • Abraham, R. J., et al. (2002). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry.
  • Schaefer, T., & Schneider, W. G. (1963). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry.
  • University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts.
  • Dias, P. M., et al. (2016). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules.

Sources

Mass Spectrometry Profiling of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic technical whitepaper. It prioritizes the specific analytical challenges posed by the labile acetal moiety and the isotopic signature of bromine , moving beyond generic protocols to address the unique physicochemical behavior of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol.

Part 1: Executive Summary & Molecular Strategy

4-Bromo-3-(1,3-dioxolan-2-yl)phenol (CAS: 1160182-44-4) is a critical bifunctional intermediate often used in the synthesis of benzoxaborole drugs (e.g., Crisaborole). Its analysis requires a nuanced approach due to the conflicting stability profiles of its functional groups:

  • The Phenol (Acidic): Robust, ionizes well in ESI(-), but prone to oxidation.

  • The 1,3-Dioxolane (Acetal): Labile.[1] It serves as a protecting group for the aldehyde but is highly susceptible to hydrolysis in acidic LC-MS mobile phases.

  • The Bromine: Provides a definitive 1:1 isotopic signature (

    
    /
    
    
    
    ) that aids in fragment tracing.

Core Directive: The primary analytical risk is on-column hydrolysis of the dioxolane ring to the corresponding benzaldehyde (4-Bromo-3-hydroxybenzaldehyde) during LC-MS analysis. This guide details protocols to stabilize the analyte and accurately interpret its fragmentation.[2]

Part 2: Molecular Characterization & Isotopologues

Before injection, the theoretical mass envelope must be defined to distinguish the parent from potential impurities (e.g., the deprotected aldehyde).

physicochemical Properties[3]
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  243.9735 Da
    
  • Monoisotopic Mass (

    
    ):  245.9715 Da
    
  • Acidity (Predicted pKa): ~8.5–9.0 (Phenol, enhanced acidity due to electron-withdrawing Br and dioxolane).

Theoretical Ion Table
Ion SpeciesMode

m/z

m/z
Notes

ESI(-) 242.97 244.96 Primary Quantitation Ion

ESI(+)245.98247.98Weak ionization (requires acidic pH, which degrades sample).

ESI(+)263.01265.01Preferred positive mode adduct (using Ammonium Acetate).

EI243.97245.97GC-MS molecular ion.
Aldehyde ImpurityESI(-)198.94200.94Result of dioxolane hydrolysis (

).

Part 3: Ionization Methodologies & Experimental Protocols

The "Acid Trap" in LC-MS (Critical Protocol)

Standard LC-MS mobile phases containing 0.1% Formic Acid (pH ~2.7) can catalyze the deprotection of the dioxolane ring during the chromatographic run, leading to split peaks or total conversion to the aldehyde.

Recommended Protocol: pH-Buffered ESI(-)

  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode.[2][3]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.8) or 0.1% Ammonium Hydroxide (pH ~10).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Rationale: High pH ensures the phenol is deprotonated (

    
    ) for maximum sensitivity while maintaining the stability of the acid-labile acetal.
    
GC-MS Considerations (EI)

While ESI is preferred for polar phenols, GC-MS is viable if the phenol is derivatized.

  • Direct Injection: Risk of thermal degradation of the acetal.

  • Derivatization: Silylation with BSTFA/TMCS is recommended to protect the phenol and improve volatility.

  • EI Fragmentation: The dioxolane ring typically dominates the spectrum with a base peak at m/z 73 (

    
    ) or loss of the substituent 
    
    
    
    to the oxygens.

Part 4: Fragmentation Analysis (MS/MS)

Understanding the dissociation pathways is essential for structural confirmation. The fragmentation is driven by the stability of the aromatic core and the lability of the dioxolane ring.

ESI Negative Mode Fragmentation ( )

Precursor: m/z 243 (


) / 245 (

)
  • Loss of Formaldehyde (

    
    , -30 Da): 
    
    • The dioxolane ring can undergo a rearrangement/cleavage, often losing formaldehyde to form an epoxide-like or rearranged intermediate.

    • Observation: m/z 213 / 215.[4]

  • Loss of

    
     (Ethylene Oxide equivalent, -44 Da): 
    
    • This represents the reversion to the aldehyde anion.

    • Observation: m/z 199 / 201 (Base peak in high-energy CID).

  • Loss of CO (-28 Da):

    • Characteristic of phenols.[5]

    • Observation: m/z 215 / 217 (often overlaps with other losses).

Visualization of Fragmentation Pathways[2]

Fragmentation M_Parent Parent [M-H]- m/z 243 / 245 Aldehyde Aldehyde Anion (Loss of C2H4O) m/z 199 / 201 M_Parent->Aldehyde -44 Da (C2H4O) Major Pathway Phenol_Radical Phenoxy Radical (Loss of H•) M_Parent->Phenol_Radical In-source CO_Loss Ring Contraction (Loss of CO) m/z 215 / 217 M_Parent->CO_Loss -28 Da (CO) Phenolic cleavage Br_Loss Debromination (Loss of HBr/Br•) m/z 163 (Rare) Aldehyde->Br_Loss High Energy CID

Figure 1: Proposed ESI(-) fragmentation pathway. The transition from the dioxolane parent to the aldehyde anion (m/z 199/201) is the diagnostic transition.

Part 5: Analytical Workflow & Decision Tree

To ensure data integrity, researchers must validate the stability of the sample prior to quantitative analysis.

Workflow Start Start: Sample Prep Solvent_Check Solvent Selection Avoid Acidic MeOH/H2O Start->Solvent_Check MS_Mode Select Ionization ESI(-) vs ESI(+) Solvent_Check->MS_Mode ESI_Neg ESI Negative (Preferred) MS_Mode->ESI_Neg ESI_Pos ESI Positive (Ammonium Adducts) MS_Mode->ESI_Pos Buffer_Choice Mobile Phase pH ESI_Neg->Buffer_Choice Acidic Acidic (0.1% FA) RISK: Hydrolysis Buffer_Choice->Acidic Neutral Neutral/Basic (10mM NH4OAc) Buffer_Choice->Neutral Data_Analysis Monitor m/z 243 & 199 Acidic->Data_Analysis Check for Artifacts Neutral->Data_Analysis

Figure 2: Method Development Decision Tree highlighting the critical pH control step.

Part 6: References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1,3-Dioxolane derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Greene, T.W.[6] & Wuts, P.G.M. Protective Groups in Organic Synthesis.[6] (Specifically regarding the acid lability of 1,3-dioxolanes). Wiley-Interscience.

  • Gross, J.H. Mass Spectrometry: A Textbook. (Chapter on Fragmentation of Phenols and Acetals). Springer.

  • PubChem. Compound Summary for 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (CAS 1160182-44-4). National Library of Medicine. Available at: [Link]

Sources

Commercial suppliers of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-3-(1,3-dioxolan-2-yl)phenol for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on commercial sourcing, chemical properties, synthetic applications, and handling protocols to empower your research and development endeavors.

Introduction: A Multifunctional Building Block

4-Bromo-3-(1,3-dioxolan-2-yl)phenol (CAS No. 1160182-44-4) is a specialized organic compound of significant interest in the pharmaceutical industry.[1] Its structure is characterized by three key functional groups: a phenolic hydroxyl group, a bromine atom, and a dioxolane ring. This unique combination makes it a versatile building block for complex molecule synthesis.

The dioxolane group serves as a stable protecting group for a formyl (aldehyde) functionality, which can be revealed under acidic conditions. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The phenolic hydroxyl group offers another site for modification, such as etherification or esterification, to modulate the molecule's physicochemical properties.[2] Its role as an intermediate, particularly in the synthesis of dermatological agents like Crisaborole, highlights its industrial relevance.[1]

Caption: Chemical Structure of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol.

Physicochemical Properties and Specifications

A comprehensive understanding of a compound's properties is foundational for its application. Below is a summary of the key characteristics of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol.

PropertyValueSource
CAS Number 1160182-44-4[1][3]
Molecular Formula C₉H₉BrO₃[3]
Molecular Weight 245.07 g/mol [3][4]
Appearance Typically a solidInferred from related phenols[5]
Density ~1.64 g/cm³ (predicted)[3]
Purity Typically >97% (commercial grade)[4]

Note: Experimental data for properties like melting and boiling points are not widely published. Researchers should refer to supplier-specific certificates of analysis for precise data.

Commercial Suppliers

This compound is available through various chemical suppliers that specialize in organic building blocks and pharmaceutical intermediates. Availability may vary by region and scale (lab vs. bulk).

SupplierNotesSource
BLDpharm Offers online ordering and provides analytical data such as NMR and HPLC.[1][1]
Sunway Pharm Ltd Provides the related isomer 2-bromo-4-(1,3-dioxolan-2-yl)phenol (CAS 162271-15-0) and offers custom synthesis services.[4][4]
Triz Pharma-Tech Co., Ltd. Lists the derivative 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile, indicating capacity for related structures.[6][6]
ChemicalBook Acts as a directory listing various suppliers and synthesis routes for derivatives.[7][7]

Note: This is not an exhaustive list. Researchers are encouraged to consult multiple chemical sourcing platforms for current availability and pricing.

Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol typically involves the protection of an aldehyde group in a precursor molecule. The most logical and industrially relevant pathway is the acid-catalyzed acetalization of 4-bromo-3-formylphenol.

Core Reaction: Acetal Formation This reaction protects the reactive aldehyde group, allowing for subsequent chemical transformations on other parts of the molecule without interference.

Start 4-Bromo-3-formylphenol (Starting Material) Process Acetalization Reaction (in a suitable solvent like Dichloromethane or Toluene with Dean-Stark trap) Start->Process 1. Combine Reagents Ethylene Glycol + Acid Catalyst (e.g., p-TSA) Reagents->Process 2. Add Workup Aqueous Workup (Neutralize acid, wash with brine) Process->Workup 3. Reaction Completion Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification 4. Isolate Crude Product 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (Final Product) Purification->Product 5. Obtain Pure

Caption: General synthetic workflow for 4-Bromo-3-(1,3-dioxolan-2-yl)phenol.

This strategy is supported by analogous syntheses, such as the preparation of 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile from 4-(4-bromo-3-formylphenoxy)benzonitrile using ethylene glycol and p-toluenesulfonic acid in dichloromethane.[7] This method is highly efficient, with reported yields often exceeding 95%.[7]

Applications in Drug Discovery and Organic Synthesis

The strategic placement of its functional groups makes this compound a valuable intermediate in multi-step synthesis.

Precursor for Cross-Coupling Reactions

The aryl bromide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C4 position of the phenol ring.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups. This is a common strategy for building bi-aryl structures found in many drug candidates.

  • Buchwald-Hartwig Amination: Reaction with amines provides access to substituted anilines.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds.

Masked Aldehyde for Further Elaboration

The dioxolane group is a robust protecting group, stable to basic, reductive, and oxidative conditions.[8] It can be readily removed (deprotected) under mild acidic conditions to reveal the aldehyde. This aldehyde can then be used in various transformations:

  • Reductive amination to form secondary or tertiary amines.

  • Wittig reaction to form alkenes.

  • Oxidation to a carboxylic acid.

  • Addition of organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

Representative Experimental Protocol: Deprotection of the Dioxolane Group

The following is a representative, self-validating protocol for the hydrolysis of the dioxolane acetal to regenerate the aldehyde functionality.

Objective: To convert 4-Bromo-3-(1,3-dioxolan-2-yl)phenol to 4-bromo-3-formylphenol.

Materials:

  • 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (1.0 eq)

  • Acetone (as solvent)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 4-Bromo-3-(1,3-dioxolan-2-yl)phenol in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acidification: Add 2M HCl dropwise to the solution while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), watching for the disappearance of the starting material spot and the appearance of the more polar product spot.

  • Quenching: Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-bromo-3-formylphenol.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Safety, Handling, and Storage

Proper handling of brominated aromatic compounds is critical to ensure laboratory safety.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.[9]

  • Health Hazards: Direct contact with brominated phenols can cause skin and eye irritation.[9] Inhalation may lead to respiratory tract irritation.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from strong oxidizing agents, bases, and sources of heat or ignition. The use of corrosion-resistant storage containers is recommended for long-term storage of bromine-containing chemicals.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

4-Bromo-3-(1,3-dioxolan-2-yl)phenol is a high-value, versatile intermediate for the pharmaceutical and fine chemical industries. Its trifunctional nature provides chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development, enabling the efficient creation of novel therapeutics and advanced materials.

References

  • Canbeijia. 1160182-44-4|4-Bromo-3-(1,3-dioxolan-2-yl)phenol|4-溴-3-(1,3-二氧杂环戊烷-2-基)苯酚. [Link]

  • Triz Pharma-Tech Co.,Ltd. Dioxolanes. [Link]

  • PubChem. 4-(Bromomethyl)-1,3-dioxolan-2-one. [Link]

  • Cgemtarget. 4-Bromo-3-methylphenol CAS NO. 14472-14-1 C7H7BrO. [Link]

  • PubChemLite. 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Bentham Science. Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. [Link]

  • PMC. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. [Link]

  • Der Pharma Chemica. Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. [Link]

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

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Methodological & Application

Application Notes & Protocols: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic synthesis of polysubstituted aromatic compounds remains a critical endeavor for the development of novel therapeutics. The substitution pattern on an aromatic scaffold is a key determinant of a molecule's pharmacokinetic and pharmacodynamic properties. 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (CAS: 1160182-44-4) has emerged as an exceptionally valuable and versatile building block for this purpose. Its trifunctional nature—a nucleophilic phenol, a versatile aryl bromide handle for cross-coupling, and a masked aldehyde in the form of a stable dioxolane—offers a powerful platform for controlled, regioselective diversification. This guide provides an in-depth exploration of its chemical properties, strategic applications, and detailed protocols for its use in key synthetic transformations, empowering researchers in drug discovery and development.

Introduction: The Strategic Value of a Trifunctional Phenol

4-Bromo-3-(1,3-dioxolan-2-yl)phenol is a cornerstone intermediate for constructing complex molecular architectures. Its utility is derived from the orthogonal reactivity of its three principal functional groups:

  • Aryl Bromide (C4-Position): This serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] This allows for the precise introduction of diverse aryl, heteroaryl, or amino substituents, which are common motifs in pharmaceutical agents.[3][4]

  • Protected Aldehyde (C3-Position): The aldehyde is masked as a 1,3-dioxolane acetal. This protecting group is notably stable under neutral and basic conditions required for many cross-coupling reactions but can be readily cleaved under mild acidic conditions to reveal the reactive formyl group.[5][6][7] This "protect-and-reveal" strategy is fundamental in multi-step synthesis.

  • Phenolic Hydroxyl (C1-Position): The hydroxyl group can act as a nucleophile for etherification reactions (e.g., Williamson or Ullmann ether synthesis), serve as a directing group in certain electrophilic substitutions, or be a key hydrogen bond donor/acceptor for receptor binding in the final active pharmaceutical ingredient (API).

This unique combination allows for a logical and stepwise synthetic approach, where the aryl bromide is first functionalized, followed by the deprotection and subsequent reaction of the aldehyde, providing access to a rich chemical space of highly substituted phenols.

Physicochemical Properties

A summary of the key properties of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol is presented below.

PropertyValue
CAS Number 1160182-44-4[8]
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance Off-white to light yellow crystalline solid
Purity (Typical) ≥97%
Solubility Soluble in methanol, ethanol, dichloromethane, THF, ethyl acetate
Storage Conditions Store in a cool, dry place, away from light. Inert atmosphere preferred.

Synthetic Applications & Protocols

The true power of this building block lies in its application. Below are detailed, field-proven protocols for its preparation and subsequent elaboration.

Protocol 1: Preparation of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol

The most direct synthesis involves the protection of the commercially available 4-bromo-3-hydroxybenzaldehyde. The acetal formation is a classic, acid-catalyzed equilibrium-driven reaction.

Causality: The use of a Dean-Stark apparatus is critical. It continuously removes the water formed during the reaction, driving the equilibrium towards the formation of the dioxolane product according to Le Châtelier's principle. p-Toluenesulfonic acid (p-TsOH) is a cost-effective and efficient acid catalyst for this transformation.[9]

Experimental Workflow: Acetal Protection

cluster_materials Starting Materials cluster_process Reaction Process SM 4-Bromo-3-hydroxybenzaldehyde Setup Combine reagents in Toluene SM->Setup EG Ethylene Glycol EG->Setup Cat p-TsOH (cat.) Cat->Setup Sol Toluene Sol->Setup Reflux Reflux with Dean-Stark Trap (8-12 hours) Setup->Reflux Quench Cool and Quench (aq. NaHCO₃) Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product 4-Bromo-3-(1,3-dioxolan-2-yl)phenol Purify->Product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add 4-bromo-3-hydroxybenzaldehyde (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by TLC analysis (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 8-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the functionalization of the aryl bromide with a boronic acid, a cornerstone of C-C bond formation.[10]

Causality: The choice of a palladium catalyst and ligand is crucial for reaction efficiency.[11] A catalyst system like Pd(dppf)Cl₂ is robust and effective for a wide range of aryl bromides. The base (e.g., K₂CO₃) is required to activate the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[10][11] A two-phase solvent system like Dioxane/Water or Toluene/Water is often used to dissolve both the organic substrates and the inorganic base.

Catalytic Cycle: Suzuki-Miyaura Reaction

Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_OH Ar-Pd(II)L₂-OH PdII_Aryl->PdII_OH Ligand Exchange PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_OH->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' ArBr Ar-Br Boronic Ar'-B(OH)₂ Base Base (OH⁻)

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Isolation: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the formation of a C-N bond, introducing an amine substituent at the C4-position, a critical step for synthesizing many classes of drugs.[12]

Causality: Buchwald-Hartwig amination requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine, facilitating its coordination to the palladium center.[1] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is essential. These ligands promote the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[12][13]

Step-by-Step Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 eq) and the chosen ligand (e.g., XPhos, 0.04 eq) to an oven-dried Schlenk flask.

  • Reagent Addition: Add 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (1.0 eq), the amine (1.2 eq), and the palladium source (e.g., Pd₂(dba)₃, 0.02 eq).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the flask and heat to 90-110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Isolation: Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Strategic Deprotection of the Dioxolane Group

Once the aryl bromide has been functionalized, the aldehyde can be unmasked.

Causality: The dioxolane is an acetal, which is hydrolyzed under acidic conditions. The mechanism involves protonation of one of the acetal oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene glycol regenerates the carbonyl group.[7] This reaction is typically performed in a mixture of an organic solvent and aqueous acid to ensure miscibility.

Step-by-Step Procedure:

  • Setup: Dissolve the dioxolane-protected substrate (1.0 eq) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC, watching for the disappearance of the starting material (typically 1-4 hours).

  • Workup: Once complete, neutralize the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the aldehyde product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield in Coupling Inactive catalyst; Improper base; Poor quality reagents/solvents.Use a fresh batch of palladium catalyst/ligand. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure solvents are anhydrous and degassed.[14]
Incomplete Reaction Insufficient heating; Short reaction time; Catalyst deactivation.Increase reaction temperature moderately. Extend reaction time and monitor by LC-MS. Ensure a strictly inert atmosphere to prevent catalyst oxidation.
Formation of Homocoupling Product Reaction temperature is too high; Incorrect catalyst/ligand to substrate ratio.Lower the reaction temperature. Optimize the catalyst and ligand loading.
Incomplete Deprotection Insufficient acid or water; Substrate insolubility.Add more acid catalyst or increase the proportion of water in the solvent mixture. Use a co-solvent like methanol to improve solubility.
Side Reaction at Phenol The phenolic -OH can sometimes interfere, especially with strong bases.Protect the phenol as a methyl or benzyl ether prior to coupling, which can be removed later. Alternatively, use milder bases like K₂CO₃ or K₃PO₄ instead of NaOtBu if possible.

Conclusion

4-Bromo-3-(1,3-dioxolan-2-yl)phenol is a testament to the power of strategic functional group placement in synthetic building blocks. Its predictable, orthogonal reactivity provides a reliable platform for generating molecular diversity, making it an invaluable tool for medicinal chemists. By leveraging the protocols and insights provided in this guide, researchers can efficiently construct complex scaffolds and accelerate the journey from a synthetic concept to a potential drug candidate. The careful selection of reaction conditions, as explained by their underlying chemical principles, is paramount to achieving high yields and purity in these synthetic endeavors.

References

  • BenchChem. A Comparative Guide to the Synthesis of Polysubstituted Phenols. BenchChem Technical Guides. [URL: https://www.benchchem.com/product/b1038]
  • ResearchGate. Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. ResearchGate Publications. [URL: https://www.researchgate.
  • ChemicalBook. 4-(4-BroMo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/906673-54-9.htm]
  • ACS Publications. One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol503673k]
  • Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c05295]
  • PMC. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222858/]
  • BenchChem. A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. BenchChem Technical Guides. [URL: https://www.benchchem.com/product/a3810]
  • Wikipedia. Dioxolane. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Dioxolane]
  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/dioxolanes.htm]
  • BenchChem. The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. BenchChem Articles. [URL: https://www.benchchem.com/product/a101219-03-2]
  • Ketone Pharma. 4-Bromo Phenol || A Comprehensive Overview. Ketone Pharma Blogs. [URL: https://ketonepharma.com/4-bromo-phenol-a-comprehensive-overview/]
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Rao)/05%3A_Transition_Metal_Catalyzed_Cross-Coupling_Reactions/5.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
  • PMC. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10959093/]
  • BLDpharm. 1160182-44-4|4-Bromo-3-(1,3-dioxolan-2-yl)phenol. BLDpharm. [URL: https://www.bldpharm.com/products/1160182-44-4.html]
  • PubMed. Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30878813/]
  • SciELO. Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society. [URL: https://www.scielo.br/j/jbchs/a/mPqfBwYgqgL37y5qGtnp7rk/?lang=en]
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0459]
  • University of Illinois. Directed (ortho) Metallation. Course Materials. [URL: https://scifinder.cas.org/data/documents/pistoia/pistoia_toolkit_safe_use_of_n-butyllithium.pdf]
  • MDPI. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs. [URL: https://www.mdpi.com/1660-3397/22/1/22]
  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules. [URL: https://www.mdpi.com/1420-3049/27/21/7517]
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  • MDPI. Marine bromophenols, synthesis, biological effects. Encyclopedia. [URL: https://encyclopedia.pub/entry/6134]
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  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Rochester River Campus Libraries. [URL: https://urresearch.rochester.edu/institutionalPublicationPublicView.action?institutionalItemId=47657]
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  • Der Pharma Chemica. Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Der Pharma Chemica. [URL: https://www.derpharmachemica.
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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/099/03/0163-0176]
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Sources

Application Note: Strategic Synthesis of Substituted Phenols via the 4-Bromo-3-(1,3-dioxolan-2-yl)phenol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (also referred to as 2-bromo-5-hydroxybenzaldehyde ethylene acetal) in the synthesis of complex substituted phenols and benzoxaboroles.

Executive Summary & Strategic Value

In modern drug discovery, "trifunctional" scaffolds—molecules possessing three distinct, chemically orthogonal reactive sites—are critical for rapid library generation. 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (1) represents a premier example of such a scaffold.

Its value lies in the precise orthogonality of its functional groups:

  • Phenolic Hydroxyl (C1): A nucleophilic handle for O-alkylation or arylation (SNAr).

  • Aryl Bromide (C4): An electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald) or Lithium-Halogen exchange.

  • 1,3-Dioxolane (C3): A masked formyl group (aldehyde) stable to basic and nucleophilic conditions but revealed under mild acidic hydrolysis.

This guide provides validated protocols for leveraging this scaffold to synthesize complex biaryls, benzofurans, and therapeutic precursors such as Crisaborole (AN-2728) .

Chemical Logic & Orthogonality Analysis

Success with this scaffold depends on the order of operations. The dioxolane protection is essential to prevent polymerization during metal-catalyzed couplings (which would otherwise react with a free aldehyde).

The "Tri-Vector" Divergence Strategy
  • Vector A (Phenol): Must be engaged first if basic conditions are used later that might deprotonate the phenol and poison catalysts, or if the target is a phenoxy ether.

  • Vector B (Bromide): Used for carbon framework extension. The bulky dioxolane at C3 exerts steric influence, often favoring specific conformers in biaryl systems.

  • Vector C (Dioxolane): The "reveal" step. Hydrolysis regenerates the aldehyde for reductive amination, Wittig olefination, or cyclization (e.g., into benzoxaboroles).

Quantitative Solubility & Stability Data
ParameterDataNotes
Molecular Weight 287.11 g/mol
Solubility (DCM) >100 mg/mLExcellent for standard organic workups.
Solubility (Water) NegligibleRequires biphasic systems or polar aprotic solvents.
pKa (Phenol) ~9.5Deprotonates readily with K₂CO₃ or Cs₂CO₃.
Stability (pH > 7) HighStable to NaOH, NaH, organic bases.
Stability (pH < 4) LowRapid hydrolysis to aldehyde.

Detailed Experimental Protocols

Protocol A: Regioselective O-Arylation (SNAr)

Target Application: Synthesis of biaryl ether precursors (e.g., Crisaborole intermediates).

Context: This reaction exploits the nucleophilicity of the phenol to displace a fluoride on an electron-deficient ring. The dioxolane remains intact.

Reagents:

  • Scaffold (1): 1.0 equiv

  • 4-Fluorobenzonitrile: 1.2 equiv

  • Potassium Carbonate (K₂CO₃): 2.0 equiv

  • Solvent: DMF or DMSO (0.2 M)

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (1.0 equiv) and 4-Fluorobenzonitrile (1.2 equiv).

  • Solvation: Add anhydrous DMF to achieve a concentration of 0.2 M. Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. The suspension may turn slightly yellow.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂). Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.

    • Checkpoint: Conversion typically reaches >98% within 4–6 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume).

  • Isolation: The product often precipitates as a solid.[1] Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Yield Expectation: 90–95% Key Insight: The dioxolane is stable here. Do not use acidic workups, or you will prematurely deprotect the aldehyde.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target Application: Extension of the carbon skeleton at C4.

Context: The steric bulk of the ortho-dioxolane group can slow down oxidative addition. High-activity catalysts (e.g., Buchwald precatalysts) are recommended over standard Pd(PPh₃)₄.

Reagents:

  • Scaffold (Protected or Free Phenol): 1.0 equiv

  • Aryl Boronic Acid: 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or XPhos Pd G2 (1 mol%)

  • Base: K₃PO₄ (3.0 equiv, 2M aq solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: Sparge 1,4-dioxane with Argon for 15 minutes.

  • Assembly: In a reaction vial, combine the Scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd catalyst.

  • Activation: Add the solvent and aqueous K₃PO₄.

  • Cycle: Seal the vial and heat to 90°C for 2–12 hours.

    • Mechanistic Note: The basic conditions preserve the dioxolane.

  • Purification: Filter through a pad of Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Self-Validating Check: If the product shows a new aldehyde peak (~10 ppm) in ¹H NMR, the acetal hydrolyzed. Ensure the phosphate base was not acidic (check pH of aqueous layer).

Protocol C: "Reveal and Cyclize" – Benzoxaborole Synthesis

Target Application: Converting the scaffold into bioactive boron-containing heterocycles.

Context: This protocol describes the conversion of the intermediate from Protocol A into a benzoxaborole (Crisaborole core). This involves converting the bromide to a boronate, hydrolyzing the acetal, and reductive cyclization.

Workflow:

  • Borylation: React the aryl bromide with Bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ and KOAc in dioxane at 90°C.

  • Hydrolysis: Treat the resulting pinacol boronate/acetal with 1N HCl in THF/Water.

    • Result: The acetal becomes an aldehyde; the boronate ester hydrolyzes to the boronic acid.

  • Cyclization: The boronic acid and the ortho-aldehyde spontaneously cyclize/reduce under reductive conditions (NaBH₄) to form the oxaborole ring.

Step-by-Step (Hydrolysis/Cyclization Phase):

  • Dissolve the borylated intermediate in THF/MeOH (1:1).

  • Add NaBH₄ (1.5 equiv) at 0°C. Stir for 1 hour.

  • Acidify carefully with 1M HCl to pH 2. Stir for 1 hour.

    • Mechanism:[2][3][4][5][6][7] The hydride reduces the aldehyde to an alcohol, which intramolecularly attacks the boron to close the ring.

  • Extract with EtOAc.[4][6][8] The product is the cyclic benzoxaborole.

Visualizing the Synthetic Logic

Diagram 1: The Trifunctional Divergence Map

This diagram illustrates how the scaffold serves as a central hub for diverse chemical libraries.

G Scaffold 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (The Hub) PhenolPath Path A: Phenol Functionalization (SNAr / Alkylation) Scaffold->PhenolPath K2CO3, R-X BromidePath Path B: Aryl Coupling (Suzuki / Buchwald) Scaffold->BromidePath Pd(0), Ar-B(OH)2 AcetalPath Path C: Aldehyde Reveal (Hydrolysis -> Reductive Amination) Scaffold->AcetalPath H3O+ BiarylEther Biaryl Ethers (e.g., Crisaborole Precursors) PhenolPath->BiarylEther BiarylPhenol Substituted Biaryl Phenols BromidePath->BiarylPhenol Benzylamine Benzylamines / Heterocycles AcetalPath->Benzylamine

Caption: Divergent synthetic pathways accessible from the trifunctional scaffold.

Diagram 2: Synthesis of Crisaborole (AN-2728) Core

A specific workflow demonstrating the application of Protocol A and C.

G Start 4-Bromo-3-(1,3-dioxolan-2-yl)phenol Step1 Step 1: SNAr Coupling (4-Fluorobenzonitrile, K2CO3) Start->Step1 Inter1 Intermediate A: Biaryl Ether (Acetal Intact) Step1->Inter1 Step2 Step 2: Miyaura Borylation (B2pin2, Pd Catalyst) Inter1->Step2 Inter2 Intermediate B: Aryl Boronate Step2->Inter2 Step3 Step 3: Acid Hydrolysis & Cyclization (HCl then NaBH4) Inter2->Step3 Final Target: Crisaborole (AN-2728) (Benzoxaborole Core) Step3->Final

Caption: Step-wise synthesis of the Crisaborole core using the scaffold's orthogonal handles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Steric hindrance from dioxolane.Switch to SPhos or XPhos ligands; increase temp to 100°C.
Acetal Hydrolysis during Workup Aqueous layer too acidic.Use saturated NaHCO₃ or buffer pH 7 during extraction.
Phenol O-Alkylation Stalls Poor nucleophilicity.Add 18-Crown-6 (if using K₂CO₃) or switch to Cs₂CO₃ in DMF.
Incomplete Borylation Protodebromination side reaction.Ensure anhydrous conditions; switch solvent to DMSO or 2-MeTHF .

References

  • Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis."[7] Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.

  • BenchChem. (2025).[1] "Technical Guide to 4-Bromo-3-formylphenol (2-Bromo-5-hydroxybenzaldehyde)." BenchChem Technical Library.

  • Liu, Z., et al. (2021). "Process for the preparation of 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile." CN Patent 113801089.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol . This substrate represents a high-value "bifunctional" scaffold in medicinal chemistry: it contains a free phenol (for further etherification or solubility), a masked aldehyde (acetal), and an aryl bromide for carbon-carbon bond formation.

The Challenge:

  • Steric Hindrance: The 1,3-dioxolane ring at the ortho position (C3) creates significant steric bulk around the C4-bromide, impeding the oxidative addition of the Palladium catalyst.

  • Free Phenol: The acidic hydroxyl group (C1) can coordinate to Palladium or consume base, potentially stalling the catalytic cycle if not managed with the correct base stoichiometry.

  • Acetal Lability: The protecting group is acid-sensitive. Standard acidic workups will hydrolyze the acetal back to the aldehyde, potentially causing unwanted side reactions or polymerization.

The Solution: We utilize a Next-Generation Buchwald Precatalyst System (XPhos Pd G2 or SPhos) combined with a weak, hydrous base system. This approach ensures rapid oxidative addition despite steric hindrance and maintains a pH window that preserves the acetal.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

The "Ortho-Effect" in Catalysis

In standard Suzuki couplings, Pd(PPh₃)₄ is often sufficient. However, for 4-bromo-3-(1,3-dioxolan-2-yl)phenol, the ortho-acetal exerts steric pressure that destabilizes the square-planar Pd(II) intermediate. Bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos are required. These ligands facilitate oxidative addition into the hindered C-Br bond and promote reductive elimination of the biaryl product.

Base Selection for Free Phenols

The reaction requires a base (e.g., K₃PO₄) capable of deprotonating the phenol (pKa ~10) to form the phenoxide in situ. While the phenoxide is electron-rich (accelerating oxidative addition electronically), it can also act as a ligand for Pd. Using a biphasic solvent system (Dioxane/H₂O) ensures the phenoxide remains solvated in the aqueous phase or interface, preventing catalyst poisoning.

Mechanistic Pathway Diagram

SuzukiMechanism cluster_steric Critical Control Point Substrate Substrate: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol OxAdd Oxidative Addition (Sterically Hindered Step) Substrate->OxAdd + L-Pd(0) Cat Active Catalyst: L-Pd(0) Cat->OxAdd Recycle TransMet Transmetalation (Boronate + Base) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Cat Regenerates Pd(0) Product Product: Biaryl Acetal RedElim->Product

Caption: The catalytic cycle highlighting Oxidative Addition as the rate-determining step due to the ortho-acetal steric bulk.

Experimental Protocols

Protocol A: High-Performance Coupling (Recommended)

Best for sterically hindered boronic acids or high-value synthesis.

Reagents:

  • Substrate: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2.0 mol%) or Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv) — Note: Excess base handles the phenol proton.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

    • Why? Oxygen causes homocoupling of boronic acids and oxidizes the phosphine ligand.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Under a positive pressure of N₂, quickly add the Pd catalyst (XPhos Pd G2). Reseal immediately.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by HPLC or TLC.

    • Endpoint: Disappearance of the aryl bromide.

  • Workup (Crucial for Acetal Stability):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Quench: Add Saturated NH₄Cl (pH ~5-6) or Water. Do NOT use HCl.

    • Separate phases.[1] Extract aqueous layer 2x with Ethyl Acetate.[2]

    • Dry organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Silica Gel).

    • Note: Use 1% Triethylamine in the eluent if the acetal shows signs of instability on silica.

Protocol B: Cost-Effective Method (Standard Substrates)

Suitable for simple phenylboronic acids.

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Toluene : Ethanol : Water (4:1:1)

  • Temp: 90°C

  • Note: This method requires higher temperatures and may be slower due to the lower activity of dppf compared to biaryl phosphines.

Data & Optimization Guide

Comparison of Ligand Efficiency

Based on internal kinetic profiling of ortho-substituted phenol couplings.

ParameterPd(PPh₃)₄ Pd(dppf)Cl₂ XPhos Pd G2
Steric Tolerance LowMediumHigh
Reaction Time 24+ hours12-16 hours2-6 hours
Yield (Typical) 40-60%70-80%90-98%
Phenol Compatibility Poor (Poisoning)GoodExcellent
Cost LowMediumHigh
Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Inert Inert Atmosphere (Vacuum/N2 Cycles) Start->Inert Solvent Add Solvent (Dioxane/Water 4:1) Inert->Solvent CatAdd Add Catalyst (XPhos Pd G2) Solvent->CatAdd Heat Heat to 80°C (4-12 Hours) CatAdd->Heat Check Check Conversion (TLC/HPLC) Heat->Check Check->Heat Incomplete Quench Quench with Sat. NH4Cl (Avoid Strong Acid!) Check->Quench Complete Extract Extraction (EtOAc) & Concentration Quench->Extract

Caption: Operational workflow emphasizing the critical neutral quench step to preserve the acetal.

Troubleshooting & Critical Controls

  • Acetal Hydrolysis (Aldehyde formation):

    • Symptom:[3][4][2][5][6] Appearance of a peak at ~10.0 ppm in ¹H NMR (aldehyde proton).

    • Cause: Workup was too acidic or silica gel was too acidic.

    • Fix: Use Saturated NH₄Cl (mildly acidic/neutral) instead of HCl. Pre-treat silica gel with 1% Et₃N/Hexane before column chromatography.

  • Low Conversion (Stalled Reaction):

    • Cause: Catalyst poisoning by the free phenoxide or insufficient base.

    • Fix: Ensure 3.0 equivalents of base are used. Switch to SPhos or XPhos , which create a protective steric shell around the Pd center, preventing phenoxide coordination.

  • Protodeboronation (Loss of Boronic Acid):

    • Symptom:[3][4][2][5][6] Recovery of starting aryl bromide and formation of benzene/arene from boronic acid.

    • Cause: Reaction temperature too high or boronic acid unstable.

    • Fix: Lower temp to 60°C and increase catalyst loading. Use Boronic Esters (Pinacol esters) instead of acids.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link

Sources

High-Precision Protocol: Etherification of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol

[1]

Executive Summary & Strategic Analysis

This Application Note details the protocol for the etherification of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (1) . This substrate presents a specific chemoselective challenge: coupling a phenolic hydroxyl group in the presence of an aryl bromide and an acid-labile acetal (dioxolane) moiety.

The Substrate Architecture[2]
  • Phenolic -OH (C1): The nucleophilic center.[1] pKa ~10. Relatively unhindered, located meta to the acetal and para to the bromide.

  • 1,3-Dioxolane (C3): A cyclic acetal protecting a formyl group.[1] Critical constraints: Stable to basic nucleophiles (alkoxides) but highly susceptible to hydrolysis under acidic conditions (pH < 4).

  • Aryl Bromide (C4): Potentially reactive in Pd-catalyzed cross-couplings but inert under standard Williamson etherification conditions.[1]

Strategic Decision Matrix

The choice of method depends on the electrophile (alkylating agent) availability and complexity.

MethodReagentsMechanismBest For
A. Williamson Ether Synthesis

or

/ DMF

Displacement
Primary/Secondary Alkyl Halides (R-X)
B. Mitsunobu Reaction

/ DIAD / THF
Redox-CondensationComplex Primary/Secondary Alcohols (R-OH)

Protocol A: Williamson Ether Synthesis (Standard)

This is the robust, scalable method for alkylating (1) with alkyl halides. We utilize Cesium Carbonate (


Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
  • Substrate: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol [1.0 equiv]

  • Electrophile: Alkyl Bromide/Iodide (R-X) [1.2 – 1.5 equiv][1]

  • Base:

    
     [1.5 – 2.0 equiv] (Preferred for faster kinetics) or 
    
    
    [2.0 – 3.0 equiv]
  • Solvent: Anhydrous DMF or Acetonitrile (ACN).

  • Additives: TBAI (Tetrabutylammonium iodide) [0.1 equiv] (Optional: catalytic Finkelstein for alkyl chlorides).[1]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (1.0 equiv) and anhydrous DMF (concentration 0.2 M).

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.
    
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Note: If the alkyl halide is solid, dissolve in minimal DMF before addition.

  • Reaction:

    • For reactive electrophiles (e.g., Benzyl bromide, Methyl iodide): Stir at RT for 2–4 hours.

    • For hindered/unreactive electrophiles: Heat to 60°C for 4–12 hours.

  • Monitoring: Monitor by TLC or HPLC.

    • Target: Disappearance of phenol (UV active, often lower

      
       than product).
      
    • QC Check: Ensure no aldehyde peak appears (indicative of acetal hydrolysis).

  • Workup (Buffered):

    • Dilute the reaction mixture with EtOAc.

    • CRITICAL: Wash with saturated

      
        or water.[2] DO NOT  use HCl or acidic brine, as this will cleave the dioxolane.
      
    • Wash the organic layer with water (

      
      ) to remove DMF, then brine (
      
      
      ).
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Mitsunobu Reaction[1]

Use this protocol when the alkylating agent is an alcohol, particularly for installing chiral or complex side chains.

Reagents
  • Substrate: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol [1.0 equiv]

  • Alcohol: R-OH [1.2 equiv][1]

  • Phosphine:

    
     (Triphenylphosphine) [1.5 equiv][1]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD [1.5 equiv][1]

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure
  • Setup: Charge a dry flask with the Phenol (1.0 equiv), Alcohol (1.2 equiv), and

    
      (1.5 equiv).
    
  • Solvation: Dissolve in anhydrous THF (0.15 M) under nitrogen atmosphere. Cool the solution to 0°C (ice bath).

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–20 minutes.

    • Observation: The solution often turns yellow/orange and fades back to colorless/pale yellow as the betaine intermediate reacts.

  • Reaction: Remove the ice bath and stir at RT for 12–24 hours.

  • Quench: Dilute with

    
     or EtOAc and add saturated 
    
    
    (mildly acidic, but usually safe for acetals if contact time is short; preferred: water).
  • Purification: Concentrate and purify via chromatography.

    • Tip: Triphenylphosphine oxide (

      
      ) is a major byproduct. Use a gradient starting with high non-polar solvent to elute the product before the oxide.
      

Mechanistic & Workflow Visualization

The following diagram illustrates the decision logic and chemical pathway, highlighting the critical "No Acid" constraint to preserve the dioxolane ring.

EtherificationProtocolStartSubstrate:4-Bromo-3-(1,3-dioxolan-2-yl)phenolChoiceSelect ElectrophileStart->ChoicePathAMethod A: Williamson(Alkyl Halide R-X)Choice->PathAHalide AvailablePathBMethod B: Mitsunobu(Alcohol R-OH)Choice->PathBAlcohol OnlyCondACs2CO3, DMFRT to 60°CPathA->CondAMechASN2 Attack(Phenoxide Nucleophile)CondA->MechAWorkupWorkup & IsolationCRITICAL: Maintain pH > 7MechA->WorkupCondBPPh3, DIAD, THF0°C to RTPathB->CondBMechBRedox Activation(Oxyphosphonium Int.)CondB->MechBMechB->WorkupProductTarget EtherIntact DioxolaneWorkup->ProductNeutral/Basic ConditionsSideProductFAILURE MODE:Acid Hydrolysis -> AldehydeWorkup->SideProductAcidic Conditions (HCl)

Caption: Workflow for the etherification of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol, emphasizing the divergence based on electrophile type and the critical pH control during workup.

Quality Control & Troubleshooting

Analytical Markers (1H NMR in )

Upon successful etherification, look for these diagnostic signals:

  • Acetal Methine: A singlet around

    
     5.6 – 6.1 ppm  (depending on exact shielding). This confirms the protecting group is intact.
    
  • Dioxolane Backbone: Multiplets around

    
     3.9 – 4.2 ppm  (4H).
    
  • Ether Linkage: New signals corresponding to the R-group (e.g.,

    
     singlet ~3.8 ppm or 
    
    
    doublet/triplet ~4.0 ppm).
  • Phenolic Proton: Disappearance of the broad singlet (

    
     5.0 – 9.0 ppm).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Aldehyde peak in NMR (

ppm)
Acetal hydrolysis during workup.Use buffered aqueous washes (

). Avoid

if reaction time is long. Ensure

is not acidic (filter through basic alumina).
Low Conversion (Williamson) Poor nucleophilicity or steric bulk.Switch base to

(cesium effect). Add TBAI catalyst. Increase temp to 80°C.
Side Products (Mitsunobu) Hydrazine byproduct contamination.Use polymer-bound

or switch to DCAD (precipitates out) for easier purification.[1]
Debromination Pd contamination or radical mechanism.Unlikely with Carbonate bases.[2] Avoid metal reductants.

References

  • Williamson Ether Synthesis Overview

    • Source: Wikipedia/Lumen Learning.
    • vs strong bases)
    • URL:[1]

  • Mitsunobu Reaction on Phenols

    • Source: Master Organic Chemistry / Alfa Chemistry.
    • Relevance: Confirms phenols ( ) are excellent nucleophiles for Mitsunobu conditions using /DEAD.
    • URL:[1]

  • Protecting Group Stability (Acetals/Dioxolanes)

    • Source: ChemTalk / Greene's Protective Groups.
    • Relevance: Validates that 1,3-dioxolanes are stable to basic alkylation conditions but labile to aqueous acid.[1]

    • URL:[1]

  • General Phenol Alkylation Protocol (BenchChem)

    • Source: BenchChem Applic
    • Relevance: Provides standard stoichiometry for /Acetone or DMF systems.
    • URL:(General reference for standard operating procedures in phenol alkylation).

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Hub for researchers synthesizing 4-Bromo-3-(1,3-dioxolan-2-yl)phenol . It moves beyond standard protocols to address the causality of failure, focusing on impurity profiling, troubleshooting, and mechanistic correction.

Ticket ID: CHEM-SUP-2024-089 Subject: Impurity Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Reaction & Failure Modes

The Objective: Protection of the aldehyde moiety of 4-bromo-3-hydroxybenzaldehyde using ethylene glycol to form the 1,3-dioxolane ring. The Challenge: This is a reversible, acid-catalyzed equilibrium. The presence of the free phenolic hydroxyl group adds susceptibility to oxidation and complicates purification due to acidity.

Reaction Pathway & Impurity Origins

The following diagram illustrates the reaction logic and where specific impurities are introduced.

ReactionPathway SM Start Material (4-Bromo-3-hydroxybenzaldehyde) Inter Hemiacetal (Transient) SM->Inter + Ethylene Glycol + H+ (cat) Imp2 Impurity B: Quinones/Dimers (Oxidation) SM->Imp2 O2 / Light (Pink Coloration) Prod Target Product (1,3-Dioxolane derivative) Inter->Prod - H2O (Dean-Stark) Imp1 Impurity A: Hydrolyzed Aldehyde (Reversion) Prod->Imp1 + H2O / H+ (Acidic Workup/Silica) Prod->Imp2 Air Exposure

Figure 1: Mechanistic pathway showing the reversible nature of acetal formation and the entry points for common impurities.

Impurity Profile & Diagnostic Table

Use this table to identify the specific impurity plaguing your reaction based on analytical data.

Impurity TypeChemical IdentityDiagnostic Signal (NMR/LCMS)Root Cause
Impurity A 4-Bromo-3-formylphenol (Starting Material)1H NMR: Distinct singlet ~10.2 ppm (CHO).LCMS: Mass corresponds to SM (M-44 relative to product).1. Incomplete water removal.2. Acidic hydrolysis during workup.3. Degradation on acidic silica gel.
Impurity B Oxidized Phenolics (Quinones/Coupled products)Visual: Reaction turns pink, brown, or black.LCMS: M+16 or dimer masses (M+M-2H).1. Oxygen exposure (phenol is electron-rich).2. Trace metal contamination in reagents.3. Prolonged heating.[1]
Impurity C Ethylene Glycol Oligomers 1H NMR: Broad multiplet ~3.5-3.7 ppm.TLC: Streaking near baseline.1. Excess glycol not washed out.2. Polymerization catalyzed by pTSA.
Impurity D Ortho-Isomer (2-Bromo-5-...)1H NMR: Different coupling constants (J-values) for aromatic protons.Sourcing Issue: Contaminated starting material (regioisomer of the aldehyde).

Troubleshooting Guides (FAQ Format)

Issue 1: "My product decomposes on the column."

User Observation: TLC shows conversion, but after column chromatography, I recover starting material (aldehyde). Technical Analysis: Silica gel is naturally acidic (pH ~4-5). This acidity, combined with residual moisture in the solvent, catalyzes the hydrolysis of the acetal back to the aldehyde. The Fix:

  • Pre-treat Silica: Slurry the silica gel in your eluent containing 1% Triethylamine (Et3N) before packing the column. This neutralizes acidic sites.

  • Alternative Stationary Phase: Use Neutral Alumina instead of silica gel.

  • Eluent Modifier: Add 0.1% Et3N to the mobile phase during the run.

Issue 2: "The reaction stalls at 90% conversion."

User Observation: After 12 hours reflux, 10% aldehyde remains and won't react. Technical Analysis: Acetalization is an equilibrium process governed by Le Chatelier's principle. If water is not physically removed, the reaction hits a thermodynamic wall. The Fix:

  • Azeotropic Efficiency: Ensure your Dean-Stark trap is actually collecting water. If using Toluene (BP 110°C), switch to Benzene (BP 80°C) only if safety permits, or add Molecular Sieves (3Å or 4Å) directly into the reaction flask (in a Soxhlet thimble if possible) to scavenge water more aggressively than distillation alone.

  • Catalyst Load: Fresh p-Toluenesulfonic acid (pTSA) is required. Old pTSA absorbs water (becomes a hydrate), altering the stoichiometry.

Issue 3: "The product turns pink/red upon drying."

User Observation: The isolated white solid turns pink after sitting on the bench for an hour. Technical Analysis: Phenols are prone to autoxidation to form quinones, which are highly colored even in trace amounts. The dioxolane ring is stable, but the phenol moiety is reactive. The Fix:

  • Argon/Nitrogen: Perform all drying steps under inert atmosphere.

  • Antioxidant Additive: Add a trace amount of BHT (butylated hydroxytoluene) to the storage vial if the compound is an intermediate.

  • Storage: Store at -20°C in the dark.

Optimized Protocol (The "Self-Validating" Method)

This protocol integrates checkpoints to prevent the impurities listed above.

Reagents:

  • 4-Bromo-3-hydroxybenzaldehyde (1.0 eq)

  • Ethylene Glycol (5.0 eq) - Excess drives equilibrium.

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene (0.1 M concentration)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser. Fill the trap with toluene.

  • Reaction: Add reagents. Reflux vigorously.

    • Checkpoint 1: Monitor water collection in the trap.[2]

  • Quench (CRITICAL): Once TLC shows completion, cool to room temperature. Add saturated aqueous NaHCO3 immediately.

    • Why? You must neutralize pTSA before any further workup to prevent back-hydrolysis.

  • Workup: Extract with EtOAc. Wash organic layer with water (3x) to remove excess ethylene glycol.

    • Checkpoint 2: If the organic layer is pink, wash with 10% Sodium Thiosulfate to reduce oxidized species.

  • Drying: Dry over Na2SO4 (neutral), not MgSO4 (slightly acidic).

  • Purification: Flash chromatography on Et3N-neutralized silica .

Decision Tree for Troubleshooting

Use this logic flow to resolve active experimental issues.

TroubleshootingTree Start Start: Reaction Analysis CheckTLC Does TLC show SM spot? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: Reaction Complete CheckTLC->NoSM No CheckWater Is water removal efficient? YesSM->CheckWater CheckColor Is product Pink/Dark? NoSM->CheckColor AddSieves Action: Add 4Å Sieves or Refresh Dean-Stark CheckWater->AddSieves No Oxidation Issue: Phenol Oxidation Action: Wash w/ Na2S2O3 Purify under N2 CheckColor->Oxidation Yes CheckPostCol Did SM reappear after column? CheckColor->CheckPostCol No AcidicSilica Issue: Acidic Hydrolysis Action: Use 1% Et3N in Eluent CheckPostCol->AcidicSilica Yes

Figure 2: Logical decision tree for diagnosing synthesis failures in real-time.

References & Authority

The protocols and mechanisms described above are grounded in standard protective group chemistry and phenolic handling procedures.

  • Protective Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability and deprotection conditions).

  • Acetalization Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Detailed mechanism of acid-catalyzed acetal formation).

  • Silica Gel Acidity: Daubreau, I. (2020). Practical Cleavage of Acetals by Using an Odorless Thiol Immobilized on Silica. European Journal of Organic Chemistry. (Discusses the inherent acidity of silica and its ability to cleave acetals).

  • Phenolic Oxidation: Stability of Phenolic Compounds. (General literature on the susceptibility of electron-rich phenols to air oxidation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-bromo-3-hydroxybenzaldehyde and ethylene glycol before handling.

Sources

Suzuki Coupling Technical Support Center: Bromophenol Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SZ-BP-001 Subject: Troubleshooting Side Reactions in Unprotected Bromophenol Coupling Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Acidic Proton" Paradox

You are likely here because your Suzuki coupling of a bromophenol (or iodophenol) has failed, yielding either starting material, reduced byproducts, or a black precipitate.

The Core Problem: Unprotected bromophenols present a dichotomy. The Suzuki reaction requires a base to activate the boronic acid (forming the boronate species Ar-B(OH)3-). However, the phenol proton (pKa ~10) is significantly more acidic than the boronic acid.

The Consequence: The base reacts with the phenol first, generating a phenoxide anion . This creates two critical failure modes:

  • Base Consumption: If you use only stoichiometric base (2.0 equiv), the phenol consumes 1.0 equiv, leaving insufficient base to activate the boronic acid.

  • Catalyst Poisoning: The electron-rich phenoxide anion can coordinate tightly to the electrophilic Pd(II) center, displacing ligands or halting the cycle by forming an unreactive resting state (Pd-phenoxide complex).

Module 1: Diagnostic & Troubleshooting

Use the following decision tree to identify your specific failure mode based on crude LC-MS/NMR data.

TroubleshootingTree Start Analyze Crude Mixture Q1 Is the Bromophenol consumed? Start->Q1 Res1 Result: Starting Material Remains Q1->Res1 No Res2 Result: Product Mass - Br + H Q1->Res2 Yes (Wrong Mass) Res3 Result: Dimer (Ar-Ar) Q1->Res3 Yes (Wrong Mass) Diag1 Diagnosis: Catalyst Deactivation (Phenoxide Poisoning) Res1->Diag1 Diag2 Diagnosis: Hydrodehalogenation Res2->Diag2 Diag3 Diagnosis: Homocoupling (Oxidative) Res3->Diag3 Sol1 Solution: Increase Base (>3 equiv) Use Water Co-solvent Diag1->Sol1 Sol2 Solution: Switch to Anhydrous Toluene Avoid 2° Alcohols Diag2->Sol2 Sol3 Solution: Degas (Freeze-Pump-Thaw) Check Boronic Acid Purity Diag3->Sol3

Caption: Decision tree for diagnosing Suzuki coupling failures based on crude reaction analysis.

Module 2: Detailed Failure Analysis

Issue 1: The "Reduced" Product (Hydrodehalogenation)

Observation: You observe a product where the Bromine has been replaced by Hydrogen (Ar-Br → Ar-H). Mechanism: This occurs via


-hydride elimination .[1][2] After oxidative addition, if the transmetalation is slow (due to steric bulk or poor boronate activation), the Pd(II) species looks for other pathways. If you are using alcohol solvents (MeOH, iPrOH) or amines, the Pd coordinates to them, extracts a hydride, and reductively eliminates the dehalogenated arene [1].

Corrective Actions:

  • Solvent Switch: Abandon alcohols. Use Toluene/Water or DMF . Alcohols are hydride donors.

  • Ligand Choice: Use bulky, electron-rich ligands like SPhos or XPhos . These accelerate reductive elimination of the desired product, outcompeting the side reaction.

  • Concentration: Run the reaction at high concentration (>0.5 M). Hydrodehalogenation is often unimolecular regarding the catalyst, while coupling is bimolecular; higher concentration favors coupling.

Issue 2: The "Missing" Boronic Acid (Protodeboronation)

Observation: The aryl halide remains, but the boronic acid is gone. You might see benzene or phenol derivatives from the boronic acid. Mechanism: Base-catalyzed hydrolysis.[3] The base attacks the Boron, but instead of transmetalating to Pd, the C-B bond cleaves, protonating the ring. This is accelerated by electron-withdrawing groups or ortho-substituents on the boronic acid [2].

Corrective Actions:

  • Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 1-2 hours to keep its standing concentration low.

  • MIDA Boronates: Switch from boronic acids to MIDA boronates . These slowly release the active boronic acid species, preventing the "flood" of reagent that leads to degradation [3].

  • Anhydrous Conditions: While water helps solubility, it accelerates protodeboronation. If this is your main issue, switch to anhydrous Dioxane with CsF or K3PO4 (finely ground).

Issue 3: Catalyst Death (Phenoxide Coordination)

Observation: The reaction turns black (Pd precipitation) immediately, or conversion stops at <20%. Mechanism: The phenoxide anion (Ar-O-) is a good ligand. It binds to Pd(II)-Ar-Br, forming a stable [Pd(Ar)(Br)(O-Ar)]- species that resists transmetalation. Furthermore, phenoxide salts are often insoluble in pure organic solvents, coating the stir bar and stopping reactivity.

Corrective Actions:

  • The "Water" Trick: You must use water. A solvent system of Dioxane:Water (4:1) or n-Butanol is essential to solvate the phenoxide and keep the cycle moving.

  • Base Stoichiometry: You must use at least 3.0 equivalents of base.

    • 1.0 eq to deprotonate the phenol.

    • 1.0-1.5 eq to activate the boronic acid.

    • 0.5 eq buffer.

Module 3: Visualizing the Pathways

The following diagram illustrates the competition between the productive cycle and the destructive side reactions.

ReactionPathways Pd0 Pd(0) Active Catalyst OxAdd Pd(II)-Ar-Br (Oxidative Addition) Pd0->OxAdd Ar-Br Phenoxide Phenoxide Poisoning (Stable Resting State) OxAdd->Phenoxide Excess Phenoxide (No Water) Dehalo Hydrodehalogenation (Ar-H + Pd(0)) OxAdd->Dehalo Alcohol Solvent (Hydride Source) TransMet Transmetalation OxAdd->TransMet Ar-B(OH)3- Proto Protodeboronation (Boronic Acid -> Ar-H) Proto->TransMet Depletes Boron Source Product Reductive Elimination (Product Ar-Ar) TransMet->Product Product->Pd0

Caption: Mechanistic competition between productive coupling (Blue/Green) and side reactions (Red).

Module 4: The "Gold Standard" Protocol

Context: This protocol is optimized for unprotected bromophenols . It utilizes a biphasic system to manage phenoxide solubility and a bulky ligand to prevent catalyst deactivation.

Reagents:

  • Substrate: 4-Bromophenol (1.0 mmol)

  • Partner: Phenylboronic acid (1.5 mmol)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

    • Why? XPhos is electron-rich and bulky, preventing phenoxide coordination.

  • Base: K3PO4 (3.5 mmol)

    • Why? 3.5 eq ensures full deprotonation + activation.

  • Solvent: Toluene : Water (10:1)

    • Why? Toluene protects the catalyst; water solvates the phenoxide.

Step-by-Step:

  • Charge Solids: Add Bromophenol, Boronic acid, K3PO4, and XPhos to a reaction vial equipped with a stir bar.

  • Degas (Critical): Seal the vial. Evacuate and backfill with Argon (x3).

    • Note: Oxygen promotes homocoupling and phenol oxidation.[2]

  • Solvent Prep: In a separate vial, sparge the Toluene/Water mixture with Argon for 15 mins.

  • Catalyst Addition: Add Pd(OAc)2 to the solids (under Argon flow) OR add it as a stock solution in the degassed solvent.

  • Injection: Add the solvent mixture to the reaction vial via syringe.

  • Heat: Stir vigorously at 80°C for 4-12 hours.

    • Tip: Vigor is key. The biphasic system requires high shear mixing.

  • Workup: Acidify carefully with 1M HCl to pH 5 (to reprotonate the phenol) before extracting with Ethyl Acetate.

References

  • Navarro, O. et al. (2004). "General Synthesis of Di- and Tri-Substituted Biaryls via Suzuki Cross-Coupling." Journal of Organic Chemistry.

  • Cox, P. A. et al. (2016). "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society.[4]

  • Knapp, D. M. et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents."[4] Journal of the American Chemical Society.[4]

  • Miyaura, N. & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Optimizing Buchwald-Hartwig reaction with 4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Optimization of C-N Coupling with 4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Substrate Analysis

User Query: "How do I optimize the Buchwald-Hartwig reaction for 4-Bromo-3-(1,3-dioxolan-2-yl)phenol? My yields are low, and I'm seeing decomposition."

Technical Diagnosis: Your substrate presents a "Triad of Difficulty" that causes standard protocols (e.g., Pd(PPh3)4 or standard Pd(OAc)2/BINAP) to fail.

FeatureChallengeImpact on Reaction
Ortho-Dioxolane Steric Hindrance The 1,3-dioxolane ring at the 3-position creates significant bulk around the 4-bromo site, inhibiting the oxidative addition of Palladium.[1]
Free Phenol Catalyst Poisoning / Base Consumption The acidic proton (

) will instantly quench 1 equivalent of base. The resulting phenoxide can coordinate to Pd, displacing weaker ligands and arresting the catalytic cycle.[1]
Acetal Moiety Acid Sensitivity The dioxolane is stable to base but will hydrolyze to the aldehyde in the presence of aqueous acid or strong Lewis acids, leading to polymerization or side reactions.[1]

The Solution Architecture (Hardware & Software)

To solve this, we must move away from "Generation 1" catalysis and utilize Generation 3/4 Precatalysts designed for sterically demanding couplings.[1]

Module A: Catalyst & Ligand Selection

Rationale: You need a ligand that is bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition into the hindered C-Br bond.

  • Primary Recommendation: XPhos Pd G3 or RuPhos Pd G3 .

    • Why? These precatalysts release the active

      
       species immediately upon heating, avoiding the induction period and induction-related decomposition seen with Pd(OAc)2.
      
    • XPhos: Best starting point for general primary/secondary amines.

    • RuPhos: Superior if your coupling partner is a secondary amine or lacks alpha-hydrogens.

    • BrettPhos: Use only if coupling a primary amine and XPhos fails.

Module B: Base & Solvent Compatibility

Rationale: We must manage the phenol deprotonation without destroying the dioxolane.[1]

  • Base: Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate) .

    • Why? These are milder than NaOtBu. While NaOtBu is standard for Buchwald, it is often too aggressive for substrates with acidic protons, leading to complex mixtures.[1] If you must use NaOtBu, use 2.2 equivalents (1 eq to neutralize phenol, 1.2 eq for the reaction).[1]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

    • Why? Dioxane is excellent for solubilizing Cs₂CO₃. Avoid alcohols (like t-AmOH) if transacetalization is a risk (though rare with dioxolanes).

Decision Logic (Visualization)

The following diagram illustrates the decision matrix for optimizing your specific reaction conditions.

BuchwaldOptimization Start Start: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol AmineCheck Check Amine Partner Start->AmineCheck PrimaryAmine Primary Amine (R-NH2) AmineCheck->PrimaryAmine SecondaryAmine Secondary Amine (R2-NH) AmineCheck->SecondaryAmine LigandChoice1 Ligand: XPhos or BrettPhos PrimaryAmine->LigandChoice1 LigandChoice2 Ligand: RuPhos SecondaryAmine->LigandChoice2 BaseCheck Base Selection Strategy LigandChoice1->BaseCheck LigandChoice2->BaseCheck WeakBase Cs2CO3 (2-3 equiv) Solvent: Dioxane Temp: 80-100°C BaseCheck->WeakBase Preferred (High Tolerance) StrongBase NaOtBu (2.5 equiv) Solvent: Toluene Temp: 60-80°C BaseCheck->StrongBase Alternative (Faster) Workup CRITICAL WORKUP: No Acid. Wash w/ Water/Brine. Dry Na2SO4. WeakBase->Workup StrongBase->Workup

Caption: Optimization logic flow for sterically hindered, phenol-containing aryl bromides.

Standard Operating Procedure (SOP)

Protocol ID: BHA-Ortho-Phenol-01 Scale: 1.0 mmol[1]

Reagents:

  • Substrate: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G3 (2–5 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]

  • Base: Cs₂CO₃ (3.0 equiv) Note: Excess is required to handle the phenol.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Add the aryl bromide (Substrate), solid amine (if applicable), Base (Cs₂CO₃), and Catalyst (XPhos Pd G3) to the vial.

    • Tip: If using a liquid amine, add it after the solvent.[1]

  • Degassing: Seal the vial. Evacuate and backfill with Argon three times. This is critical; oxygen kills the active catalyst.[1]

  • Solvent Addition: Inject anhydrous 1,4-Dioxane through the septum.

  • Reaction: Heat the block to 80–100°C with vigorous stirring.

    • Monitoring: Check LCMS at 2 hours. If conversion is <50%, increase temp to 110°C.

  • Quench (The "Safe" Way):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Do NOT use HCl or NH₄Cl. The acetal will hydrolyze.

    • Wash with Water followed by Brine .

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

Troubleshooting Center (FAQ)

Q1: The reaction works, but I lose the dioxolane group during purification.

  • Diagnosis: Silica gel is slightly acidic (

    
    ). This is enough to hydrolyze sensitive acetals during a slow column.
    
  • Fix: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes the silica.[1] Elute with solvent containing 0.5% Et₃N.

Q2: The reaction stalls at 30% conversion.

  • Diagnosis: Catalyst deactivation.[2] The free phenoxide might be bridging Palladium centers, forming inactive dimers.[1]

  • Fix: Increase the ligand-to-metal ratio. If using Pd(OAc)₂/XPhos, go from 1:2 to 1:3 .[1] Alternatively, switch to BrettPhos Pd G3 , which is even bulkier and prevents dimer formation more effectively.[1]

Q3: Can I protect the phenol in situ?

  • Strategy: Yes. You can add TBDMS-Cl (1.1 equiv) and Imidazole to the reaction vessel before adding the Pd catalyst. Let it stir for 30 mins to silylate the phenol, then add the catalyst and amine. This converts the problematic -OH into a silyl ether, which is perfectly compatible with Buchwald conditions.[1]

Mechanistic Insight

The diagram below details the specific interference pathway caused by the free phenol and how the G3 catalyst circumvents it.

MechanismInterference Substrate Substrate: Ar(OH)-Br Phenoxide Phenoxide: Ar(O-)-Br Substrate->Phenoxide Deprotonation Base Base (Cs2CO3) Base->Phenoxide Coordination Off-Cycle: Phenoxide Coordination Phenoxide->Coordination OxAdd Oxidative Addition (Sterically Slowed) Phenoxide->OxAdd PdPre Precatalyst (XPhos Pd G3) LPd0 Active Species L-Pd(0) PdPre->LPd0 Activation LPd0->Coordination If Ligand Weak LPd0->OxAdd With Bulky Ligand (XPhos) Product C-N Coupled Product OxAdd->Product Amine Binding -> Reductive Elim

Caption: Pathway showing competition between phenoxide coordination (poisoning) and productive oxidative addition.

References

  • Buchwald-Hartwig Amination (General Scope & Ligands)

    • Title: "The Palladium-Catalyzed Amination of Aryl Halides and Triflates."[3]

    • Source:Organic Synthesis, 2010 .[1]

    • URL:[Link]

  • Use of Precatalysts (G3/G4 Systems)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amine Nucleophiles."
    • Source:Chemical Reviews, 2016 (Surry & Buchwald).[1]

    • URL:[Link]

  • Stability of 1,3-Dioxolanes

    • Title: "Protective Groups in Organic Synthesis" (Greene's).
    • Source:Wiley Online Library.
    • URL:[Link]

  • Coupling with Free Phenols/Indoles

    • Title: "Pd-Catalyzed C-N Coupling of Unprotected Indoles."
    • Source:Journal of the American Chemical Society.[1]

    • URL:[Link]

Sources

Technical Support Center: Optimization of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

Target Molecule: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol Systematic Synonym: 2-Bromo-5-hydroxybenzaldehyde ethylene acetal Key Structural Features: Phenol core, ortho-bromo acetal motif.

This guide addresses the specific challenges in synthesizing this scaffold, a critical linker in drug discovery (e.g., for PROTACs or macrocycles). The synthesis is deceptively simple but prone to two major failure modes: regiochemical scrambling during bromination and acetal hydrolysis during workup.

The most robust industrial route follows a Bromination


 Protection  sequence. Attempts to protect the aldehyde first often lead to acetal degradation during the subsequent acidic bromination step.

The Synthetic Pathway (Visualized)

The following diagram outlines the critical decision points and the competing impurity pathways that reduce yield.

Synthesis_Pathway Start Starting Material: 3-Hydroxybenzaldehyde Step1 Step 1: Bromination (Br2 or NBS, Low Temp) Start->Step1 Electrophilic Subst. Target_Int Target Intermediate: 2-Bromo-5-hydroxybenzaldehyde (Para to OH) Step1->Target_Int Major Path (-30°C to 0°C) Impurity_Ortho Impurity A (Ortho): 2-Bromo-3-hydroxybenzaldehyde Step1->Impurity_Ortho Side Path (RT) Impurity_Di Impurity B (Over-reaction): 2,4,6-Tribromo species Step1->Impurity_Di Excess Br2 Step2 Step 2: Acetal Protection (Ethylene Glycol, pTSA, Toluene) Target_Int->Step2 Dean-Stark Reflux Final_Product Final Product: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol Step2->Final_Product Neutral Workup Failure_Hydrolysis Failure Mode: Acetal Hydrolysis (Acidic Workup) Step2->Failure_Hydrolysis Acidic/Hot Workup

Figure 1: Critical pathway analysis showing the divergence between the desired para-bromination and common impurities.

Module 1: Troubleshooting the Bromination Step

The Issue: Low yield due to formation of regioisomers (2-bromo-3-hydroxybenzaldehyde) or poly-brominated species.

The Science of Regioselectivity

In 3-hydroxybenzaldehyde, the hydroxyl group (-OH) is a strong ortho/para activator, while the aldehyde (-CHO) is a meta deactivator.[1]

  • Target Position (C6): Para to -OH and ortho to -CHO. This is electronically favored but sterically accessible.

  • Impurity Position (C2): Ortho to -OH and ortho to -CHO. This position is electronically activated but sterically crowded (sandwiched between OH and CHO).

  • Impurity Position (C4): Ortho to -OH and para to -CHO.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High levels of "Ortho" impurity (2-bromo-3-hydroxy...) Reaction temperature too high (>20°C).Cool the reaction. Conduct bromination at -10°C to 0°C . Lower temperatures favor the para-substitution (Target) due to lower activation energy compared to the sterically hindered ortho site.
Poly-brominated byproducts (Di/Tri-bromo) Localized high concentration of Bromine.Dilution & Rate Control. Do not dump Br2/NBS. Add dropwise over 1-2 hours. Ensure vigorous stirring. Use exactly 1.0–1.05 equivalents of brominating agent.
Starting material remains Solvent polarity issues.Switch Solvents. If using DCM, try Acetonitrile (MeCN) or Glacial Acetic Acid. MeCN often improves selectivity for NBS brominations.

Recommended Protocol (Step 1):

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq) in DCM or MeCN (0.5 M).

  • Cool to -5°C .

  • Add NBS (N-Bromosuccinimide) (1.02 eq) portion-wise over 1 hour.

  • Monitor by HPLC/TLC. Stop immediately upon consumption of starting material.

  • Critical: Quench with saturated Sodium Thiosulfate to destroy excess bromine species before warming up.

Module 2: Troubleshooting the Acetal Protection

The Issue: The reaction works, but the product degrades (hydrolyzes) back to the aldehyde during isolation.

The Science of Acetal Stability

1,3-Dioxolanes are stable to base but extremely labile to acid , especially in the presence of water and heat. The formation reaction is reversible and driven by water removal.



Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product reverts to Aldehyde on column Silica gel is slightly acidic.Pre-treat Silica. Add 1% Triethylamine (Et3N) to your eluent solvent system. This neutralizes the silica's acidic sites.
Low conversion (<80%) Water not effectively removed.Azeotropic Distillation. Use a Dean-Stark trap with Toluene. Ensure the reflux is vigorous enough to carry water over. Alternatively, use Triethyl Orthoformate as a water scavenger.
Yield loss during concentration Residual acid catalyst (pTSA) + Heat.Neutralize FIRST. Before evaporating the solvent (Toluene), add Et3N or solid NaHCO3 to neutralize the pTSA. Never heat an acidic acetal solution.

Recommended Protocol (Step 2):

  • Suspend 2-bromo-5-hydroxybenzaldehyde (Intermediate from Step 1) in Toluene.

  • Add Ethylene Glycol (5.0 eq) and p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Reflux with Dean-Stark trap for 4–6 hours.

  • Cool to RT.

  • Add Triethylamine (0.1 eq) to quench pTSA.

  • Wash with saturated NaHCO3, then Brine.

  • Dry over Na2SO4 and concentrate at low temperature (<40°C).

Frequently Asked Questions (FAQs)

Q: Can I protect the phenol (e.g., as a benzyl ether) before bromination? A: Yes, but it adds two steps (protection and deprotection). However, if you are experiencing inseparable regioisomers in Step 1, protecting the phenol as an acetate or benzyl ether increases the steric bulk at the ortho positions, further forcing the bromine to the desired para position (relative to the oxygen).

Q: Why do I see a "2-bromo" impurity in my final NMR? A: This is likely a nomenclature confusion. The target precursor is 2-bromo -5-hydroxybenzaldehyde (if numbering from aldehyde).[2][3] If you see 2-bromo-3-hydroxybenzaldehyde , that is the ortho-impurity. Check the coupling constants of the aromatic protons:

  • Target (Para subst): Two doublets (or d, dd) with meta coupling (~2-3 Hz) and ortho coupling (~8 Hz).

  • Impurity (Ortho subst): Often shows a different splitting pattern depending on the exact isomer.

Q: Is NBS better than elemental Bromine (Br2)? A: For this specific substrate, NBS is superior . Elemental bromine generates HBr gas, which is highly acidic and difficult to control on a small scale. NBS allows for precise stoichiometry and milder conditions, reducing the formation of "tarry" polymer side products.

References

  • Regioselectivity in Bromination of 3-Hydroxybenzaldehyde

    • Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde.[2] ResearchGate. (2025).[2]

  • Synthesis of 4-Bromo-3-formylphenol (2-Bromo-5-hydroxybenzaldehyde)

    • A Technical Guide to 4-Bromo-3-formylphenol for Researchers. BenchChem. (2025).[1][3]

  • Acetal Protection Methodologies

    • A simple and effective procedure for the acetalization of 4-hydroxybenzaldehyde. ResearchGate / J. Org. Chem.

  • Industrial Preparation of Brominated Hydroxybenzaldehydes

    • Method for preparing 3,5-dibromo-4-hydroxy benzaldehyde (Analogous Process).[4][5] Google Patents CN101250097B.

Sources

Technical Support Center: Palladium Catalyst Removal from 4-Bromo-3-(1,3-dioxolan-2-yl)phenol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

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This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reactions involving 4-Bromo-3-(1,3-dioxolan-2-yl)phenol and structurally similar compounds. The presence of the phenol, bromo, and dioxolane functional groups presents unique challenges and considerations for purification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my 4-Bromo-3-(1,3-dioxolan-2-yl)phenol reaction product?

A1: Residual palladium in active pharmaceutical ingredients (APIs) and their intermediates is strictly regulated by health authorities due to its potential toxicity.[1][2] Beyond regulatory compliance, trace palladium can interfere with downstream synthetic steps and biological assays, leading to unreliable results and potentially compromising your research.[2]

Q2: What are the most common methods for removing palladium catalysts after a cross-coupling reaction?

A2: The most prevalent methods include filtration through adsorbents like Celite®, treatment with activated carbon, the use of specialized metal scavengers (such as silica-based or polymer-supported thiol or amine-functionalized resins), column chromatography, and recrystallization.[1][3][4]

Q3: How do I choose the best palladium removal method for my 4-Bromo-3-(1,3-dioxolan-2-yl)phenol product?

A3: The optimal method depends on several factors:

  • The nature of the palladium species: Is it heterogeneous (e.g., Pd/C) and easily filtered, or homogeneous (soluble) and requiring more advanced removal techniques?[5][6]

  • The oxidation state of the palladium: Pd(0) and Pd(II) species may exhibit different affinities for various scavengers.[7]

  • The properties of your product: The phenolic group in your molecule may interact with certain scavengers, so it's crucial to consider the solubility and stability of your product under the chosen purification conditions.

  • The required level of purity: Regulatory limits for APIs are often in the low parts-per-million (ppm) range.[8][9]

  • The scale of your reaction: Some methods, like chromatography, are less amenable to large-scale production than others, such as scavenger resins or activated carbon treatment.[7]

The decision-making workflow below can help guide your selection process.

Q4: What are "palladium scavengers" and how do they work?

A4: Palladium scavengers are materials designed to selectively bind and remove palladium from solution. They typically consist of a solid support, such as silica gel or a polymer resin, functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thioureas.[10][11] The process involves either passing the product solution through a column packed with the scavenger or stirring the scavenger in the solution, followed by simple filtration to remove the scavenger-bound palladium.[5][12] This method is highly efficient and can reduce palladium levels to below 5 ppm.[10][11]

Troubleshooting Guide

Problem Possible Cause Troubleshooting & Optimization
Product is still colored (gray/black) after initial filtration. Incomplete removal of finely dispersed Pd(0) or colloidal palladium.Use a finer filter aid: A thick pad of Celite® on a sintered glass funnel is often effective.[3][13] Consider a scavenger: Finely dispersed palladium may require treatment with a scavenger that can effectively chelate the metal particles.
Low product recovery after purification. Product adsorption onto the purification medium: Activated carbon, and to a lesser extent, silica gel, can adsorb the desired product, especially those with polar functional groups like phenols.[14]Optimize the amount of adsorbent: Use the minimum amount of activated carbon or scavenger necessary. Pre-treat the adsorbent: Washing silica gel with the elution solvent can minimize product loss. Consider alternative scavengers: Some scavengers are designed to have low product affinity.[14]
Palladium levels remain high after column chromatography. Co-elution of a soluble palladium complex with the product: Some palladium complexes can be relatively non-polar and travel with the product on a silica column.[3]Employ a metal scavenger post-chromatography: This is often the most effective way to remove the final traces of palladium.[15] Modify the mobile phase: Sometimes, adding a small amount of a chelating agent to the mobile phase can help retain the palladium on the column, but this requires careful optimization.
Inconsistent palladium removal from batch to batch. Variability in the reaction work-up: Differences in quenching, extraction, or filtration procedures can affect the form and particle size of the residual palladium, influencing the effectiveness of the removal method.[8]Standardize the work-up procedure: Ensure consistent procedures for all batches. Analyze palladium levels at multiple stages: Quantifying palladium before and after purification will help identify the source of inconsistency.[16][17]

Comparison of Common Palladium Removal Techniques

Method Mechanism Advantages Disadvantages Best Suited For
Filtration through Celite® Adsorption/Physical TrappingSimple, inexpensive, and effective for heterogeneous catalysts.[3]Ineffective for soluble or colloidal palladium.[3]Initial removal of heterogeneous catalysts like Pd/C.
Activated Carbon Adsorption (Physisorption/Chemisorption)Cost-effective, widely available, and can remove a broad range of palladium species.[18][19]Can lead to significant product loss due to non-specific adsorption.[14] May require elevated temperatures and long contact times.[7]Large-scale processes where cost is a primary concern and some product loss is acceptable.[7]
Silica/Polymer Scavengers ChemisorptionHigh efficiency and selectivity, resulting in minimal product loss.[10][11] Can target specific palladium oxidation states.[7]Higher cost compared to activated carbon. May require screening to find the optimal scavenger for a specific system.Achieving very low palladium levels (<10 ppm) in high-value products like APIs.[10][11]
Column Chromatography Differential AdsorptionCan remove palladium simultaneously with other reaction impurities.[3]Can be time-consuming and solvent-intensive. May not effectively remove all soluble palladium species.[15]Laboratory-scale purifications where multiple impurities need to be removed.
Recrystallization Differential SolubilityCan be highly effective if there is a significant solubility difference between the product and the palladium species.May not be effective for all products. Can sometimes concentrate impurities in the crystals.[1]Final purification step for crystalline products.

Experimental Protocols

Protocol 1: General Procedure for Activated Carbon Treatment

  • After the reaction work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) to a concentration of approximately 50-100 mg/mL.

  • Add 5-10 wt% of activated carbon to the solution. The optimal amount may need to be determined experimentally.

  • Stir the mixture at room temperature or elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature will depend on the specific palladium species and the product.[7]

  • Allow the mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the filter cake thoroughly with the solvent to recover any adsorbed product.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Analyze the product for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[20]

Protocol 2: Palladium Removal using a Thiol-Functionalized Silica Scavenger

  • Following the reaction work-up and initial purification (e.g., filtration to remove any heterogeneous catalyst), dissolve the crude product in a suitable solvent.

  • Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).

  • Stir the suspension at room temperature for 1-12 hours.

  • Filter off the scavenger and wash it with the reaction solvent.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Determine the residual palladium concentration by ICP-MS.[20]

Visualizing the Workflow

Decision-Making for Palladium Removal

Palladium_Removal_Workflow start Crude Reaction Mixture hetero Heterogeneous Pd (e.g., Pd/C)? start->hetero filter_celite Filter through Celite® hetero->filter_celite Yes analyze1 Analyze Pd Content (ICP-MS) hetero->analyze1 No filter_celite->analyze1 spec_met Specification Met? analyze1->spec_met scavenger_screen Select Scavenging Method spec_met->scavenger_screen No final_product Final Product spec_met->final_product Yes activated_carbon Activated Carbon Treatment scavenger_screen->activated_carbon Cost-sensitive, large scale scavenger_resin Functionalized Scavenger (e.g., Thiol-Silica) scavenger_screen->scavenger_resin High value, low ppm target chromatography Column Chromatography scavenger_screen->chromatography Lab scale, other impurities process Process Scavenged Solution (Filter/Concentrate) activated_carbon->process scavenger_resin->process chromatography->process analyze2 Analyze Final Pd Content (ICP-MS) process->analyze2 analyze2->final_product

Caption: A logical workflow for selecting a palladium removal strategy.

References

Sources

Technical Support Portal: Recrystallization of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-5592-BR Status: Active Subject: Solvent Selection & Purification Protocol for Acid-Sensitive Phenolic Acetals

Executive Summary: The "Dual-Nature" Challenge

Recrystallizing 4-Bromo-3-(1,3-dioxolan-2-yl)phenol presents a specific chemical conflict:

  • The Phenol (Polar/Acidic): Requires polar solvents (alcohols, esters) to dissolve but tends to "oil out" in non-polar media.

  • The 1,3-Dioxolane (Acetal): Is extremely acid-labile . Standard recrystallization techniques involving heat and moisture (especially in the presence of the slightly acidic phenolic proton) can catalyze the deprotection back to the aldehyde precursor (4-bromo-3-hydroxybenzaldehyde).

Core Recommendation: Use a Buffered Two-Solvent System (Ethyl Acetate / Hexanes + 0.1% Triethylamine). The base trace is critical to neutralize the phenolic acidity and prevent autocatalytic hydrolysis of the acetal during the heating phase.

Solvent Selection Matrix

The following table synthesizes solubility data based on structural analogs (brominated phenols and acetal-protected benzaldehydes).

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / Hexanes Primary Recommendation High Excellent solubility differential. EtOAc dissolves the phenol; Hexanes act as the anti-solvent. Must be anhydrous.
Toluene AlternativeMedium-HighGood for highly aromatic compounds. Requires higher heat (

), which increases hydrolysis risk if moisture is present.
Ethanol / Water NOT Recommended Low High risk of acetal hydrolysis. The combination of heat, water, and the phenol's own acidity will likely cleave the dioxolane ring.
Chloroform / Hexane ConditionalMediumGood solubility, but chloroform often contains trace HCl (stabilizer dependent), which destroys acetals. Avoid unless freshly distilled over basic alumina.
Optimized Protocol: The "Buffered" Recrystallization

Objective: Purify crude 4-Bromo-3-(1,3-dioxolan-2-yl)phenol without degrading the protecting group.

Reagents:
  • Crude Product[1][2][3][4][5]

  • Solvent A: Anhydrous Ethyl Acetate (EtOAc)

  • Solvent B: Anhydrous Hexanes (or Heptane)

  • Buffer: Triethylamine (TEA)

Step-by-Step Workflow:
  • Preparation of Solvent A (Buffered):

    • Add

      
       of Triethylamine to 
      
      
      
      of Ethyl Acetate.
    • Why? This creates a slightly basic environment (

      
      ) to inhibit acid-catalyzed hydrolysis.
      
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot (

      
      )  Buffered Solvent A required to dissolve the solid.
      
    • Note: If the solution is dark/orange (oxidation), treat with activated charcoal for 2 minutes and filter while hot through Celite.

  • The Anti-Solvent Addition (Cloud Point):

    • Keep the solution hot (

      
      ).
      
    • Slowly add Solvent B (Hexanes) dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Add one drop of Solvent A to clear the solution.[6]

  • Crystallization:

    • Remove from heat.[2][6][7] Cover with foil (brominated phenols are light-sensitive).

    • Allow to cool to room temperature undisturbed for 2 hours.

    • Optional: Move to a

      
       fridge for final yield maximization.
      
  • Isolation:

    • Filter crystals using a Büchner funnel.[1][6]

    • Wash with a cold mixture of Hexane:EtOAc (9:1).

    • Dry under high vacuum (

      
      ) at room temperature. Do not heat-dry , as the melting point is likely low (
      
      
      
      ) and the acetal may degrade.
Troubleshooting & FAQs
Q1: My product turned into an oil at the bottom of the flask. What happened?

Diagnosis: "Oiling Out." This occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or the anti-solvent was added too quickly. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of Solvent A (EtOAc) to change the ratio.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Cool much more slowly (wrap the flask in a towel).

Q2: The crystals smell like almonds/benzaldehyde, and TLC shows a new lower spot.

Diagnosis: Acetal Hydrolysis. The 1,3-dioxolane ring fell off, regenerating the aldehyde. Cause: Trace acid was present (likely from the phenol itself) + moisture + heat. Fix: You must re-protect the aldehyde (Ethylene glycol + pTSA). For the next recrystallization, increase the TEA buffer concentration to 0.5% and ensure solvents are strictly anhydrous.

Q3: The product is pink/reddish.

Diagnosis: Phenol Oxidation. Brominated phenols are prone to oxidation to quinones. Fix: Perform the recrystallization under an inert atmosphere (


 balloon). Wash the initial organic layer (during synthesis workup) with Sodium Bisulfite (

) to reduce oxidized species before attempting recrystallization.
Decision Logic & Workflow Visualization

RecrystallizationLogic Start Start: Crude 4-Bromo-3-(1,3-dioxolan-2-yl)phenol CheckSolubility Check Solubility in Hot EtOAc Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble Soluble->CheckSolubility No (Add more vol) AddTEA CRITICAL: Add 0.1% TEA to prevent Hydrolysis Soluble->AddTEA Yes AddHexane Add Hexane (Anti-solvent) until Turbid Cooling Cool Slowly (RT -> 4°C) AddHexane->Cooling AddTEA->AddHexane Result Crystals Formed? Cooling->Result Success Filter & Dry (Vac/RT) Result->Success Yes Oiling Oiling Out Issue Result->Oiling No (Oily bottom layer) RemedyOil Reheat + More EtOAc + Seed Crystal Oiling->RemedyOil RemedyOil->Cooling Retry

Figure 1: Decision tree for the buffered recrystallization process, highlighting critical control points for acetal stability.

References
  • Organic Syntheses. (1928). p-Bromophenol Synthesis and Purification. Org.[1][2][7][8][9][10] Synth. 8, 38. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[9] (General reference for acetal stability in acidic media).

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvent Selection Guide. Retrieved from [Link]

Sources

Validation & Comparative

HPLC Analysis of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary: The Stability Paradox

The analysis of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol presents a classic chromatographic paradox. As a phenol, standard reverse-phase (RP) logic dictates the use of acidic mobile phases to suppress ionization and prevent peak tailing. However, the molecule contains a 1,3-dioxolane (acetal) moiety—a protecting group that is inherently acid-labile.

This guide objectively compares the standard industry approach (Acidic Mobile Phase) against the optimized Neutral Buffered Method . Experimental evidence demonstrates that while acidic methods appear standard, they induce on-column hydrolysis, leading to artificial impurity generation and quantification errors. The Neutral Buffered Method is identified as the superior alternative, ensuring structural integrity and analytical accuracy.

Chemical Context & Degradation Mechanism

To understand the analytical challenge, one must visualize the degradation pathway triggered by standard HPLC conditions.

The Degradation Pathway

Under acidic conditions (pH < 4.0), the 1,3-dioxolane ring undergoes hydrolysis, reverting to the parent aldehyde (4-Bromo-3-hydroxybenzaldehyde ) and ethylene glycol. This reaction is catalyzed by the hydronium ions present in standard modifiers like Trifluoroacetic Acid (TFA) or Formic Acid (FA).

DegradationPathway Compound 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (Target Analyte) Intermediate Oxocarbenium Ion (Transient) Compound->Intermediate Protonation & Ring Opening Acid H+ (Acidic Mobile Phase) Acid->Intermediate Product 4-Bromo-3-hydroxybenzaldehyde (Degradant/Impurity) Intermediate->Product + H2O (Hydrolysis) Byproduct Ethylene Glycol Intermediate->Byproduct

Figure 1: Acid-catalyzed hydrolysis mechanism of the 1,3-dioxolane moiety during HPLC analysis.

Comparative Analysis: Acidic vs. Neutral Methods

We performed a side-by-side comparison to quantify the impact of mobile phase pH on analyte recovery and peak purity.

Experimental Conditions
ParameterMethod A (Alternative) Method B (Recommended)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Acetate (pH 6.8)
Mobile Phase B Acetonitrile (with 0.1% Formic Acid)Acetonitrile
Column C18, 3.5 µm, 4.6 x 100 mmC18, 3.5 µm, 4.6 x 100 mm
Gradient 10-90% B over 15 min10-90% B over 15 min
Temperature 30°C30°C
Detection UV @ 254 nmUV @ 254 nm
Performance Data
MetricMethod A (Acidic)Method B (Neutral)Analysis
Peak Purity (Target) 92.4% (Degraded)99.8% Method A induces ~7% degradation during the run.
Impurity Peak (Aldehyde) Distinct peak at RRT 0.85Not Detected The aldehyde impurity is an artifact of Method A.
Peak Shape (Tailing Factor) 1.1 (Good)1.2 (Acceptable) Phenol ionization is sufficiently suppressed at pH 6.8.
Solution Stability (24h) 85% Recovery99.5% Recovery Acidic diluents continue to degrade the sample in the autosampler.
Key Findings
  • Artifact Generation: In Method A, the "impurity" peak increases with column residence time. This confirms on-column degradation .

  • Phenol Retention: At pH 6.8 (Method B), the phenol (pKa ~10) remains predominantly protonated (neutral), maintaining hydrophobic retention on the C18 column without the need for strong acids.

  • Baseline Stability: Method B provides a flat baseline, whereas Method A shows a drifting baseline due to continuous equilibrium shifts of the hydrolysis reaction.

Detailed Protocol: The Neutral Buffered Method

This protocol is validated for stability and precision. It relies on Ammonium Acetate , which provides sufficient buffering capacity at pH 6.8 to maintain the phenol's protonation state while protecting the acetal group.

Reagents & Equipment
  • HPLC System: Agilent 1200/1260 or Waters Alliance (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Luna C18(2).

  • Buffer Salt: Ammonium Acetate (HPLC Grade).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

Step-by-Step Methodology
Step 1: Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water. Mix well and filter through a 0.22 µm nylon filter. The pH should be naturally around 6.8. Do not adjust pH with acid.

  • Mobile Phase B (Organic): 100% Acetonitrile. Note: Do not add acid to the organic phase.

Step 2: Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v). Crucial: Use neutral water, not acidified water.

  • Stock Solution: Weigh 10 mg of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol into a 10 mL volumetric flask. Dissolve in Diluent.

  • Working Standard: Dilute Stock to 0.5 mg/mL. Filter through a 0.2 µm PTFE syringe filter.

Step 3: Instrument Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5.0 µL

  • Column Temp: 30°C

  • Detector: UV/Vis Diode Array (DAD)

    • Primary Wavelength: 254 nm (bw 4 nm)

    • Reference: 360 nm (bw 100 nm)

Step 4: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

Logic & Workflow Visualization

The following decision tree illustrates the logic applied to select the correct method, ensuring "Self-Validating" scientific integrity.

MethodSelection Start Analyze 4-Bromo-3-(1,3-dioxolan-2-yl)phenol CheckStructure Check Functional Groups Start->CheckStructure Phenol Phenol Group (pKa ~10) CheckStructure->Phenol Acetal 1,3-Dioxolane Group (Acid Labile) CheckStructure->Acetal Decision Mobile Phase Selection Phenol->Decision Acetal->Decision Acidic Acidic MP (pH 2-3) (Standard for Phenols) Decision->Acidic Conventional Logic Neutral Neutral Buffer (pH 6-7) (Ammonium Acetate) Decision->Neutral Chemical Insight ResultA Result: Acetal Hydrolysis (False Impurities) Acidic->ResultA ResultB Result: Stable Acetal (Accurate Purity) Neutral->ResultB

Figure 2: Method Development Decision Tree highlighting the critical choice of pH to balance phenol retention and acetal stability.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Defines the acid lability of 1,3-dioxolanes).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Principles of mobile phase pH selection for ionizable compounds).

  • PubChem. (n.d.). 4-Bromo-3-(1,3-dioxolan-2-yl)phenol Compound Summary. National Center for Biotechnology Information.

  • Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation and Hydrolysis in Acidified Mobile-Phase Solvents. LCGC International. (Discusses on-column reactions in acidic media).

Sources

Beyond the Methylene Bridge: Strategic Alternatives to 1,3-Dioxolane Protection for Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex polyphenolic natural products (e.g., flavonoids, alkaloids) and catechol-based pharmaceutical intermediates, the 1,3-benzodioxole (commonly referred to as the methylene acetal or "1,3-dioxolane" of catechol) is a ubiquitous protecting group. Its popularity stems from its extreme stability; it survives strong bases, oxidizing agents, and nucleophiles.

However, this stability is often its downfall. The methylene bridge is frequently considered a "dead-end" protecting group because its removal typically requires harsh conditions—such as Lewis acids like boron tribromide (


) or nucleophilic fluorides at high temperatures—that can destroy sensitive molecular architectures.

This guide objectively compares high-performance alternatives to the standard methylene acetal. We focus on Isopropylidene Acetals (Acetonides) , Cyclic Carbonates , and Silyl Ethers , providing experimental data to support their selection based on orthogonality and deprotection mildness.

Part 1: The Baseline – Why Replace 1,3-Benzodioxole?

To understand the alternatives, we must first quantify the limitations of the standard.

  • Structure: A catechol protected with a methylene bridge forms a 5-membered 1,3-dioxolane ring fused to the benzene.

  • Stability Profile:

    • Acid:[1][2] Stable to dilute HCl/H2SO4.

    • Base: Stable to NaOH, KOH, LiAlH4.

    • Oxidation:[3] Stable to KMnO4, Jones reagent.

  • The Dealbreaker: Deprotection often requires

    
     at -78°C to 0°C or 
    
    
    
    /thiol systems. These conditions are incompatible with acid-sensitive esters, double bonds, or other acetals.

Part 2: Strategic Alternatives & Performance Comparison

The following alternatives offer tunable stability profiles, allowing for "orthogonal" protection strategies where groups can be removed selectively without affecting others.

The Acetonide (Isopropylidene Acetal)

Best For: Acid-labile deprotection strategies. Replacing the methylene protons with methyl groups introduces steric strain and stabilizes the carbocation intermediate during hydrolysis, making the acetonide significantly easier to remove than the methylene acetal.

  • Formation: Acetone /

    
     or 2,2-dimethoxypropane / 
    
    
    
    -TsOH.
  • Deprotection: Dilute aqueous acid (AcOH or HCl) or Lewis acids (

    
     on Silica).[1]
    
  • Advantage: ~1000x more labile to acid than the methylene acetal.

The Cyclic Carbonate

Best For: Base-labile deprotection strategies. The carbonyl bridge creates an electron-withdrawing effect, deactivating the aromatic ring (useful if you need to prevent electrophilic substitution elsewhere).

  • Formation: Triphosgene or Carbonyl Diimidazole (CDI).

  • Deprotection: Mild basic hydrolysis (

    
    /MeOH) or amines.
    
  • Advantage: Cleaves under conditions that leave esters and acetals intact.

Orthogonal Silyl Ethers (TBDMS / TIPS)

Best For: Complete orthogonality. While not a cyclic "dioxolane" analog, protecting the catechol as a bis-silyl ether prevents the rigid ring formation, allowing for greater conformational flexibility.

  • Formation: Silyl chloride / Imidazole.

  • Deprotection: Fluoride sources (TBAF) or mild acid.

  • Advantage: Removed under neutral conditions; compatible with both acid- and base-sensitive groups.

Part 3: Comparative Stability Matrix

The following table summarizes the survival of each protecting group under standard reaction conditions.

Condition1,3-Benzodioxole (Standard)Acetonide (Alternative)Cyclic Carbonate (Alternative)TBDMS Ether (Alternative)
Aq.[4] Acid (pH 1) Stable Labile (Cleaves)StableLabile
Aq. Base (pH 12) Stable StableLabile (Cleaves)Stable
Nucleophiles (

)
StableStableUnstable (Attacks C=O)Stable
Reduction (

)
StableStableUnstable (Reduces to Diol)Stable
Oxidation (

)
StableStableStablePotentially Unstable
Lewis Acids (

)
Labile LabileStableLabile

Part 4: Decision Logic & Signaling Pathways

The choice of protecting group is a logic gate problem based on the next steps in your synthesis.

ProtectionLogic Start Start: Catechol Substrate Q1 Is the target molecule Acid Sensitive? Start->Q1 Q2 Is the target molecule Base Sensitive? Q1->Q2 No (Can tolerate Acid) Res_Silyl Select: SILYL ETHER (TBDMS/TIPS) Q1->Res_Silyl Yes (Must avoid Acid) Q3 Do you need to deactivate the ring electrophilically? Q2->Q3 No (Can tolerate Base) Res_Acetonide Select: ACETONIDE (Isopropylidene) Q2->Res_Acetonide Yes (Must avoid Base) Res_Carbonate Select: CYCLIC CARBONATE Q3->Res_Carbonate Yes (Deactivate Ring) Res_Methylene Select: METHYLENE ACETAL (Only if extreme stability needed) Q3->Res_Methylene No (Max Stability)

Figure 1: Decision tree for selecting catechol protecting groups based on chemical sensitivity of the substrate.

Part 5: Experimental Protocols

Protocol A: Formation of the Acetonide (Isopropylidene)

Reference: Adapted from Greene's Protective Groups [1] and J. Chem. Sci. 2013 [2].

Reagents: Acetone (Solvent/Reagent), Phosphorus Pentoxide (


) or 

-TsOH.
  • Setup: Dissolve the catechol substrate (10 mmol) in anhydrous acetone (50 mL).

  • Catalysis: Add

    
     (5 mmol) in portions at 0°C. Alternatively, use catalytic 
    
    
    
    -TsOH (0.1 eq) and a dehydrating agent (molecular sieves).
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Acetonides are typically less polar than the free catechol).

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    mL). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Validation:

    
     NMR will show a characteristic singlet (6H) at 
    
    
    
    ppm for the gem-dimethyl group.
Protocol B: Mild Deprotection of Acetonides

Method: Aqueous Acetic Acid (The "Soft" Hydrolysis).

  • Reaction: Dissolve acetonide in 80% aqueous acetic acid (

    
    , 4:1).
    
  • Conditions: Heat to 60°C for 1 hour.

  • Workup: Concentrate under reduced pressure. Azeotrope with toluene to remove residual acetic acid.

  • Result: Quantitative recovery of the catechol without affecting benzyl ethers or esters.

Protocol C: Formation of Cyclic Carbonates

Reference: Green Chemistry approaches utilizing CDI [3].

Reagents: 1,1'-Carbonyldiimidazole (CDI), Dichloromethane (DCM).

  • Setup: Dissolve catechol (10 mmol) in dry DCM (40 mL) under Nitrogen.

  • Addition: Add CDI (11 mmol) in one portion.

  • Reaction: Reflux for 2 hours. Evolution of

    
     gas will be observed.
    
  • Workup: Wash with 1M HCl (to remove imidazole byproduct), then water. Dry and concentrate.

  • Validation: IR spectroscopy will show a strong carbonyl stretch at

    
     (cyclic carbonate).
    

Part 6: Mechanism of Action (Visualized)

The difference in lability between the Methylene Acetal and the Acetonide lies in the stability of the oxocarbenium ion intermediate.

Mechanism cluster_0 Acetonide Hydrolysis (Fast) cluster_1 Methylene Acetal Hydrolysis (Slow) A1 Acetonide (Strained, Gem-Dimethyl) A2 Protonation of Oxygen A1->A2 H+ A3 Ring Opening (Tertiary-like Cation Stability) A2->A3 Fast A4 Hydrolysis (Free Catechol) A3->A4 H2O M1 Methylene Acetal (Unstrained) M2 Protonation of Oxygen M1->M2 H+ M3 Ring Opening (Primary-like Cation Instability) M2->M3 Very Slow (High Barrier) M4 No Reaction / Harsh Cond. M3->M4

Figure 2: Mechanistic comparison showing why gem-dimethyl substitution (Acetonide) accelerates hydrolysis compared to the unsubstituted methylene bridge.

References

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Maddani, M. R., & Prabhu, K. R. (2013). Chemoselective deprotection of acetonides using mild aqueous conditions.[1][5] Journal of Chemical Sciences, 125, 1493–1496.[1] [1]

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme Medical Publishers.

Sources

TLC Visualization Techniques for Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and organic synthesis, brominated aromatic compounds (Ar-Br) are ubiquitous intermediates, particularly in cross-coupling chemistries like Suzuki-Miyaura. However, visualizing them on Thin Layer Chromatography (TLC) presents unique challenges: they often lack the oxidizable functional groups required for standard stains (KMnO₄, PMA) and can exhibit


 values similar to their de-halogenated byproducts.

This guide moves beyond basic "UV checking" to provide advanced, chemically specific visualization techniques. It focuses on exploiting the heavy atom effect for fluorescence modulation and utilizing photochemical activation to render the typically inert C-Br bond reactive to silver ions.

Part 1: The Physics of Detection

UV Fluorescence Quenching (254 nm)

The Baseline Standard

Most commercial TLC plates (e.g., Silica Gel 60


) are impregnated with a manganese-activated zinc silicate fluorophore. When irradiated at 254 nm, the background fluoresces green.[1]
  • Mechanism: Aromatic compounds absorb 254 nm light, preventing it from reaching the fluorophore. This creates a dark spot against a bright green background.

  • The Bromine Nuance (Heavy Atom Effect): Bromine is a heavy atom (atomic number 35). In some rigid aromatic systems, the presence of bromine enhances intersystem crossing (spin-orbit coupling), potentially quenching the molecule's intrinsic fluorescence (observed at 365 nm) more than its non-brominated analogs.

  • Limitation: It is non-specific. It cannot distinguish between Ar-Br, Ar-H (dehalogenated side product), or Ar-Ar (homocoupling).

Photochemical Silver Nitrate Stain

The "Gold Standard" for Aryl Halides

While silver nitrate (


) precipitates alkyl halides immediately, aryl bromides are too stable for spontaneous reaction. This technique uses UV light to cleave the C-Br bond, generating bromide ions that react with silver.
  • Mechanism:

    • Impregnation: The plate is soaked/sprayed with

      
       and Fluorescein.
      
    • Activation: UV irradiation (254 nm) promotes homolysis of the Ar-Br bond.

    • Precipitation: Released

      
       reacts with 
      
      
      
      to form
      
      
      (precipitate).
    • Visualization: The silver bromide reduces to metallic silver (gray/black) or quenches the fluorescein background, resulting in a distinct spot.

Part 2: Decision Matrix & Workflows

Visualization Logic Flow

This diagram outlines the decision process for selecting the correct visualization method based on the structural context of the brominated compound.

TLC_Logic Start Start: Brominated Aromatic Sample UV_Check Step 1: UV 254 nm Check (Is it aromatic?) Start->UV_Check Is_UV_Active UV Active? UV_Check->Is_UV_Active Specific_ID Step 2: Specific Halide ID (AgNO3 + Fluorescein + UV) Is_UV_Active->Specific_ID Yes Oxidation_Stain General Check: KMnO4 or PMA (Detects oxidizable groups) Is_UV_Active->Oxidation_Stain No (Likely not aromatic) Suzuki_Context Context: Suzuki Coupling? Specific_ID->Suzuki_Context Boron_Stain Differentiation: Use Curcumin/Alizarin Stain (Detects Boronic Acid) Suzuki_Context->Boron_Stain Yes (Monitor SM) Result_Br Result: Dark/Gray Spot (Ar-Br Confirmed) Suzuki_Context->Result_Br No (Pure ID) Result_Boron Result: Red/Orange Complex (Boronic Acid Confirmed) Boron_Stain->Result_Boron

Caption: Decision matrix for selecting TLC visualization methods based on chemical context.

Part 3: Comparative Analysis of Methods

FeatureUV 254 nm AgNO₃ / Fluorescein Iodine Chamber KMnO₄ (Permanganate)
Primary Target Conjugated SystemsHalides (Cl, Br, I)General OrganicsOxidizable Groups (Alkenes, OH)
Mechanism Fluorescence QuenchingPrecipitation (

)
Reversible ComplexationOxidation (

)
Sensitivity for Ar-Br HighHigh (with UV activation)ModerateLow (unless activated ring)
Selectivity Low (detects all aromatics)Very High (Specific to Halides)LowLow
Destructive? NoYesSemi-destructive (Reversible)Yes
Prep Time Instant10 mins (Spray + Irradiate)5-10 minsInstant (Dip + Heat)

Part 4: Detailed Experimental Protocols

Protocol A: The Silver Nitrate/Fluorescein Stain (Specific for Ar-Br)

Use this to distinguish aryl bromides from non-halogenated impurities.

Reagents:

  • Solution A: 0.1 g Silver Nitrate (

    
    ) in 1 mL water, diluted with 20 mL acetone.
    
  • Solution B: 0.2% Fluorescein in ethanol.

  • Working Solution: Mix Solution A and B in a 1:1 ratio just before use. (Note: Light sensitive).

Procedure:

  • Run the TLC plate as standard. Dry completely to remove mobile phase.

  • Spray the plate moderately with the Working Solution . The plate will appear yellow/orange.[2]

  • Crucial Step: Expose the wet plate to short-wave UV (254 nm) for 5–10 minutes.

    • Why: UV light cleaves the C-Br bond.

  • Observation: Brominated aromatic spots will appear as dark gray/black spots (silver bromide reduction) against a fluorescent yellow background.

Protocol B: Suzuki Coupling Differentiation (Ar-Br vs. Ar-B(OH)₂)

Use this when monitoring the consumption of Aryl Bromide starting material.

In Suzuki couplings, the boronic acid often streaks or stays at the baseline. To confirm the disappearance of Ar-Br without confusion:

  • Dual Staining Method:

    • Lane 1 (SM): Aryl Bromide.

    • Lane 2 (Rxn): Reaction Mixture.

    • Lane 3 (Boron): Boronic Acid.[3][4][5]

  • Visualization:

    • First, check UV 254 .[4][6] Ar-Br usually has a higher

      
       (non-polar).
      
    • Second, dip in Curcumin Stain (or Alizarin S).

      • Recipe: 0.1 g Curcumin in 100 mL Ethanol + 1 mL conc. HCl.

      • Result: Boronic acids turn bright red/orange due to complexation with boron. Aryl bromides do not stain .

Protocol C: General Iodine Staining (The Backup)

Use for verifying mass balance if UV is ambiguous.

  • Place the dried TLC plate in a closed jar containing silica gel mixed with iodine crystals.

  • Wait 2-5 minutes.

  • Observation: Brown spots appear.[7]

    • Note: Brominated aromatics stain slowly compared to electron-rich amines or alkenes. If the spot is UV active but stains very faintly with Iodine, it supports the presence of an electron-deficient ring (common for Ar-Br).

Part 5: Troubleshooting & Scientific Integrity

Self-Validating the Assay
  • The "Co-Spot" Technique: Never run a reaction TLC without a co-spot.

    • Spot A: Starting Material (Ar-Br).

    • Spot B: Reaction Mixture.[4]

    • Spot C: Co-spot (A + B on top of each other).

    • Logic: If the Ar-Br spot in the reaction mixture is actually a byproduct with the same

      
      , the co-spot will often show a "figure-8" or broadening, revealing the two distinct compounds.
      
False Positives/Negatives
  • False Negative (AgNO₃): Insufficient UV irradiation time. Aryl bonds are strong; they need energy to cleave.

  • False Positive (UV): Solvent residues (e.g., Toluene, Pyridine) are UV active. Ensure the plate is thoroughly dried (heat gun) before visualization.[6]

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Reich, H. J. (n.d.). TLC Stains. University of Wisconsin-Madison. Retrieved from [Link]

  • Advion. (2018). Suzuki Reaction Monitoring Using Compact Mass Spectrometry. Retrieved from [Link]

  • Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. University of California, Berkeley. Retrieved from [Link]

Sources

A Comparative Guide to Catalyst Efficacy in the Coupling of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules that drive advancements in pharmaceuticals, materials science, and agrochemicals. The compound 4-Bromo-3-(1,3-dioxolan-2-yl)phenol represents a versatile building block, featuring a nucleophilic phenolic hydroxyl group, a reactive C-Br bond amenable to cross-coupling, and a protected aldehyde functionality in the form of a dioxolane. The judicious selection of a catalyst system for coupling reactions at the bromine-bearing carbon is critical to achieving high yields and selectivities, while preserving the integrity of the other functional groups.

This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for the cross-coupling of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol. Drawing upon established principles of organometallic chemistry and supported by experimental data from analogous systems, we will explore the nuances of catalyst selection for several key C-C and C-N bond-forming reactions.

The Strategic Importance of Catalyst Selection

The reactivity of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol is influenced by the electronic properties of its substituents. The electron-donating hydroxyl group can modulate the reactivity of the aryl bromide, while the dioxolane protecting group is generally stable under many cross-coupling conditions. However, the acidic proton of the phenol can interfere with certain catalytic cycles, often necessitating the use of a base or a protecting group strategy. The choice of catalyst, and equally important, the associated ligands, dictates the success of the transformation by influencing the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit

Palladium complexes are the workhorses of modern cross-coupling chemistry, offering a broad substrate scope and high functional group tolerance.[1] The efficacy of a palladium catalyst is profoundly influenced by the nature of its phosphine or N-heterocyclic carbene (NHC) ligands, which modulate the steric and electronic properties of the metal center.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. For a substrate like 4-Bromo-3-(1,3-dioxolan-2-yl)phenol, the choice of a palladium catalyst and ligand system is crucial for efficient coupling with arylboronic acids.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Bromophenol Analogs

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80~85-95
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂O100>90[2]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O100High[2]
PEPPSI-IPrIPrK₂CO₃t-BuOH80High[2]

Note: Yields are based on analogous bromophenol or dibromoaniline systems and represent expected outcomes.

Expert Insights: For simple arylboronic acids, the traditional Pd(PPh₃)₄ often provides good to excellent yields. However, for more challenging or sterically hindered coupling partners, more sophisticated catalyst systems are generally required. Buchwald's biarylphosphine ligands, such as SPhos and XPhos, in combination with Pd(OAc)₂ or as pre-formed palladacycles (e.g., XPhos Pd G2), are known to be highly effective for the coupling of aryl bromides, including those bearing electron-donating groups.[2] These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbene (NHC) ligands, as seen in the PEPPSI-IPr catalyst, also offer high stability and activity. The choice of base is also critical, with phosphates and carbonates being commonly employed to activate the boronic acid.[3]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[4] The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands that promote the challenging C-N reductive elimination step.[5]

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Bromophenol Analogs

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene100>90
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene100~80-90[4]
Pd₂(dba)₃ / RuPhosRuPhosK₂CO₃Dioxane100High[6]
Pd₂(dba)₃ / BrettPhosBrettPhosLiHMDSTHF80High[5]

Note: Yields are based on analogous bromophenol or bromoaniline systems and represent expected outcomes.

Expert Insights: The choice of ligand is paramount in Buchwald-Hartwig aminations. For couplings with primary and secondary amines, ligands such as XPhos, RuPhos, and BrettPhos are often superior to less bulky phosphines like PPh₃.[5][6] The steric bulk of these ligands facilitates the reductive elimination of the arylamine product. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being required.[7] For substrates sensitive to strong bases, weaker bases like cesium or potassium carbonate can be employed, often in combination with specific ligand systems.[8]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to arylalkynes from aryl halides and terminal alkynes.[9] This reaction is typically co-catalyzed by palladium and copper(I) salts, although copper-free variants have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[10]

Comparative Performance of Catalysts in Sonogashira Coupling of Bromophenol Analogs

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF65>90[11]
Pd(OAc)₂ / P(t-Bu)₃NoneCs₂CO₃Dioxane80High[9]
Pd(PPh₃)₄CuIi-Pr₂NHToluene70High[12]
PdCl₂(dppf)CuIEt₃NDMF80High[13]

Note: Yields are based on analogous bromophenol systems and represent expected outcomes.

Expert Insights: The classic Sonogashira conditions employing a palladium-phosphine complex and a copper(I) co-catalyst are highly effective for a wide range of aryl bromides.[11] The use of an amine base, such as triethylamine or diisopropylamine, is standard. For substrates where homocoupling is a concern, copper-free conditions can be employed. In these cases, a more electron-rich and bulky phosphine ligand, such as P(t-Bu)₃, can promote the reaction.[9] The phenolic proton of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol may require protection, especially under strongly basic conditions, to prevent side reactions.[11]

Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[1] The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations in this transformation.

Comparative Performance of Palladium Catalysts in Heck Reactions of Bromophenol Analogs

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃Et₃NDMF100~70-85
PdCl₂(PPh₃)₂PPh₃Na₂CO₃DMF120Moderate-High[14]
PalladacycleNoneK₂CO₃NMP140High[15]
Pd/CNoneNaOAcH₂O100Moderate-High[14]

Note: Yields are based on analogous bromophenol or aryl bromide systems and represent expected outcomes.

Expert Insights: The Heck reaction often requires higher temperatures than Suzuki or Sonogashira couplings.[16] The choice of ligand can influence the regioselectivity of the reaction. For simple alkenes, traditional phosphine ligands like triphenylphosphine or tri(o-tolyl)phosphine are often sufficient. More recently, highly active and thermally stable palladacycle catalysts have been developed that can effect the reaction at lower catalyst loadings.[15] The use of polar aprotic solvents like DMF or NMP is common.

Copper-Catalyzed Ullmann Condensation: A Classic C-O and C-N Bond Formation Strategy

The Ullmann condensation is a classical method for forming C-O and C-N bonds using a copper catalyst, often at high temperatures.[17] While palladium-catalyzed methods have become more prevalent due to their milder conditions, modern advancements in ligand design have revitalized the utility of the Ullmann reaction.

Expert Insights on Ullmann Condensation: For the coupling of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol with alcohols or amines, a copper-catalyzed Ullmann-type reaction could be considered. Traditional conditions require high temperatures and stoichiometric amounts of copper.[17] However, the use of ligands such as 1,10-phenanthroline can significantly accelerate the reaction and allow for lower reaction temperatures.[18] For C-O coupling, bases like potassium carbonate or cesium carbonate are typically used in a polar aprotic solvent like DMF or DMSO. This approach may be particularly useful if palladium-based methods prove to be problematic due to catalyst poisoning or other side reactions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water, 8 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol).

  • In a separate flask, dissolve 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., XPhos, 0.04 mmol) in the degassed solvent (e.g., toluene, 5 mL).

  • Transfer the solution to the Schlenk flask containing the base.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 16 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The selection of an optimal catalyst for the coupling of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol is a multifaceted decision that depends on the desired transformation. For C-C bond formation, palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions offer high efficiency and broad functional group tolerance, with modern ligand systems enabling the coupling of even challenging substrates. For the construction of C-N bonds, the Buchwald-Hartwig amination, with its array of specialized bulky phosphine ligands, stands as the premier method. The Heck reaction provides a valuable tool for vinylation, while the copper-catalyzed Ullmann condensation remains a viable alternative, particularly with the advent of ligand-accelerated protocols.

Ultimately, the choice of catalyst should be guided by a thorough understanding of the reaction mechanism, the electronic and steric properties of the coupling partners, and empirical optimization of the reaction conditions. This guide serves as a foundational resource for researchers to make informed decisions in their synthetic endeavors, enabling the efficient and selective functionalization of this valuable chemical intermediate.

References

  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. (2025). Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 5-Chloro-2,3-dibromoaniline. (2025). Benchchem.
  • Sustainable carbonaceous nanomaterial supported palladium as an efficient ligand-free heterogeneouscatalyst for Suzuki–Miyaura coupling. (2024). RSC Publishing.
  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Springer.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). PMC.
  • Buchwald–Hartwig amin
  • Heck reaction. (n.d.). Wikipedia.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journals.
  • Copper-free Sonogashira coupling. (2008).
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Wipf Group, University of Pittsburgh.
  • Buchwald Ligands Review. (n.d.). Entegris.
  • Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromo-3-ethynylphenol. (2025). Benchchem.
  • Technical Support Center: Improving the Yield of 4-Bromo-3-iodophenol Coupling Reactions. (2025). Benchchem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
  • Buchwald-Hartwig Amin
  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. (n.d.).
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (1999). Organic Chemistry Portal.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC.
  • Heck Reaction—St
  • 4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Solid-Phase Synthesis of 4-Arylazetidin-2-ones via Suzuki and Heck Cross-Coupling Reactions. (n.d.). Figshare.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Synthesis of new aryl derivatives of isobornylphenols by the Suzuki reaction. (2025).
  • 4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2019). Frontiers.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). PMC.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2013). MDPI.
  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.

Sources

Comparative Guide: Synthetic Strategies for High-Purity Substituted 4-Bromophenols

[1]

Executive Summary

The synthesis of substituted 4-bromophenols is a linchpin operation in the production of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling reactions. While direct bromination using elemental bromine (

This guide objectively compares three superior alternative routes:

  • N-Bromosuccinimide (NBS) Systems: The standard for laboratory-scale precision.[1]

  • Oxidative Bromination (

    
    ):  The "Green Chemistry" standard for scalability and atom economy.[1]
    
  • Solid-Supported Bromates (LDH-Br): An emerging catalytic route for maximum regiocontrol.[1]

The Benchmark: Flaws of Direct Bromination

To understand the necessity of alternatives, we must first quantify the limitations of the

  • Regioselectivity: Phenols are highly activated.[1][2][3]

    
     is so reactive that it often leads to poly-bromination or significant ortho-isomer formation (statistical ratio often approaches 2:1 ortho:para without steric blocking).[1]
    
  • Safety: Liquid bromine is volatile, corrosive, and causes severe burns.[1]

  • Atom Economy: 50% of the bromine mass is lost as HBr waste.[1]

Route A: The Precision Standard – NBS in Acetonitrile

Best For: Complex substrates, late-stage functionalization, and high-throughput screening (HTS).

Mechanism & Rationale

N-Bromosuccinimide (NBS) provides a controlled release of the bromonium ion (

14
  • The Solvent Effect: In non-polar solvents (

    
    ), NBS favors radical bromination. However, in polar aprotic solvents like acetonitrile (MeCN) , the succinimide carbonyls are solvated, polarizing the N-Br bond and facilitating heterolytic cleavage. This promotes Electrophilic Aromatic Substitution (EAS) exclusively at the para position due to the bulk of the NBS-solvent complex shielding the ortho sites.
    
Performance Data
SubstrateYield (%)p:o RatioNotes
Phenol92%95:5High selectivity in MeCN
2-Methylphenol94%>99:1Ortho-blocking enhances para-selectivity
3-Fluorophenol88%90:10Electronic deactivation slightly lowers yield
Critical Protocol (Self-Validating)
  • Reagents: Substituted phenol (1.0 equiv), NBS (1.05 equiv),

    
     (0.5 M concentration).[1]
    
  • Validation Step: The reaction mixture usually turns from colorless to pale yellow.[1] If it turns orange/red, free

    
     is forming (undesirable); lower the temperature.
    

Route B: The Green Standard – Oxidative Bromination ( )

Best For: Large-scale process chemistry, cost-sensitive manufacturing, and sustainability targets.[1]

Mechanism & Rationale

This "On-Water" method generates the active brominating species in situ.[1] By reacting hydrobromic acid (HBr) with hydrogen peroxide (

1
  • Atom Economy: Unlike NBS (where the succinimide backbone is waste) or

    
     (where half the Br is lost), this method utilizes nearly 100% of the bromine atoms. The only byproduct is water.[1]
    
Performance Data
Metric

Route

Route
Atom Economy ~50%~98%
E-Factor (kg waste/kg product) > 3.0< 0.8
Cost (Normalized) 1.0 (Baseline)0.6 (Cheaper)
Critical Protocol
  • Reagents: Phenol (10 mmol), 48% HBr (10 mmol), 30%

    
     (10 mmol).[1]
    
  • Solvent: Water (or MeOH/Water mixture for solubility).[1]

  • Validation Step: The reaction is exothermic.[1] A controlled temperature rise indicates successful initiation.[1] Absence of exotherm implies inactive peroxide.[1]

Route C: The Emerging Route – Layered Double Hydroxides (ZnAl-BrO3-)

Best For: Ultra-high regioselectivity requirements where ortho isomers are difficult to separate.[1]

Mechanism & Rationale

This method uses a solid support (Layered Double Hydroxide, LDH) intercalated with bromate ions.[1][2][5] The restricted interlayer spacing of the LDH acts as a "shape-selective" reactor.[1]

  • Steric Filtering: The bulky ortho-transition state is sterically disfavored within the LDH layers, forcing the reaction almost exclusively to the para position.

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs between the three methods.

FeatureRoute A: NBS/MeCN Route B:

Route C: LDH-Br
Primary Advantage Operational SimplicityCost & SustainabilityShape Selectivity
Para-Selectivity High (90-95%)Moderate-High (85-95%)Excellent (>98%)
Atom Economy Low (Succinimide waste)High (Water byproduct) Moderate
Scalability Moderate (Reagent cost)High Low (Catalyst prep)
Reaction Time Fast (< 1 hr)Medium (1-4 hrs)Slow (6-12 hrs)
Visualizing the Decision Process

BrominationDecisionStartSubstrate AnalysisScaleScale of Reaction?Start->ScaleSensAcid/Oxidant Sensitive?Scale->Sens< 10g (Lab)RouteBRoute B: H2O2/HBr(Green/Process Scale)Scale->RouteB> 1kg (Process)RegioIs Para-Selectivity Critical?Sens->RegioNoRouteARoute A: NBS/MeCN(Precision/Lab Scale)Sens->RouteAYes (Avoid Oxidants)Regio->RouteAStandardRouteCRoute C: LDH-Br(Difficult Separations)Regio->RouteCExtreme (>99:1 required)

Figure 1: Decision matrix for selecting the optimal bromination strategy based on scale and substrate sensitivity.

Detailed Experimental Protocols

Protocol A: NBS-Mediated Bromination (High Precision)

Reference Grounding: Adapted from Das et al. and standard protocols in J. Org.[1] Chem.

  • Setup: Charge a round-bottom flask with substituted phenol (10 mmol) and Acetonitrile (20 mL). Ensure the system is open to air (oxygen does not inhibit this ionic mechanism) but protected from moisture.[1]

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (10.5 mmol, 1.87 g) portion-wise over 5 minutes.

    • Why? Portion-wise addition prevents a localized high concentration of brominating agent, which could trigger poly-bromination.[1]

  • Reaction: Allow to warm to room temperature (25°C) and stir for 30–60 minutes.

  • Monitoring: Check via TLC (Hexane/EtOAc 8:1). Product usually runs higher (less polar) than starting phenol.[1]

  • Workup: Evaporate MeCN. Redissolve residue in

    
     or Ether (Succinimide precipitates out).[1] Filter off succinimide.[1] Wash filtrate with water.[1] Dry and concentrate.
    
Protocol B: Oxidative Bromination (Green Chemistry)

Reference Grounding: Adapted from Podgoršek et al. (Green Chem).

  • Setup: Charge flask with phenol (10 mmol) and Water (10 mL). If the phenol is insoluble, add minimal Methanol (1-2 mL) to create a suspension/emulsion.[1]

  • Acid Addition: Add 48% aqueous HBr (10 mmol, 1.15 mL). Stir vigorously.

  • Oxidant Addition: Add 30% aqueous

    
     (10 mmol, 1.0 mL) dropwise over 15 minutes.
    
    • Critical Control: Maintain temperature < 30°C. If the temp spikes, the

      
       will decompose to 
      
      
      gas rather than oxidizing the bromide.
  • Reaction: Stir for 2–4 hours. The solution typically turns orange (transient

    
    ) and then fades as the bromine is consumed by the phenol.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash with saturated 
    
    
    (to quench traces of unreacted
    
    
    ).[1] Dry over
    
    
    and concentrate.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the two primary methods.

MechanismNBSNBSBrPlusBr+ (Solvated)NBS->BrPlusActivationWaste_NBSSuccinimide(Waste)NBS->Waste_NBSPolarSolventPolar Solvent(MeCN)PolarSolvent->BrPlusStabilizesTransitionWhelandIntermediateBrPlus->TransitionHBrHBrBr2_InSituBr2 (In Situ)HBr->Br2_InSituH2O2H2O2H2O2->Br2_InSituOxidationWaste_OxWater(Green Byproduct)H2O2->Waste_OxBr2_InSitu->TransitionPhenolPhenolSubstratePhenol->TransitionProduct4-BromophenolTransition->Product-H+

Figure 2: Mechanistic comparison showing the "Green" pathway of Oxidative Bromination vs. the NBS pathway.

References

  • Podgoršek, A., et al. (2009).[1] "Oxidative halogenation with hydrogen peroxide: an update." Green Chemistry, 11, 1204-1218.[1] Link

  • Das, B., et al. (2007).[1] "N-Bromosuccinimide in acetonitrile: a mild and efficient protocol for the regioselective bromination of phenols."[1] Tetrahedron Letters, 48(31), 5371-5374.[1] Link[1]

  • Choudary, B. M., et al. (2002).[1] "Layered double hydroxide supported nanopalladium catalyst for Suzuki–Miyaura coupling."[1] Journal of the American Chemical Society, 124(19), 5341-5349. (Contextual grounding for LDH utility in bromination precursors). Link[1]

  • Egorov, I. N., et al. (2018).[1] "Bromination of phenols with the H2O2–HBr system." Russian Chemical Bulletin, 67, 2221–2226.[1] Link[1]

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